2,3-Dichloro-1,4-benzenediamine
Description
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Structure
3D Structure
Properties
IUPAC Name |
2,3-dichlorobenzene-1,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c7-5-3(9)1-2-4(10)6(5)8/h1-2H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWWTUQATBGTZFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1N)Cl)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30149355 | |
| Record name | 1,4-Benzenediamine, ar,ar-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.03 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
110680-94-9 | |
| Record name | 1,4-Benzenediamine, ar,ar-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110680949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Benzenediamine, ar,ar-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30149355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,3-Dichloro-1,4-benzenediamine chemical structure properties
CAS: 41946-53-6 | Molecular Formula: C₆H₆Cl₂N₂ | Molecular Weight: 177.03 g/mol
Executive Summary & Molecular Architecture
2,3-Dichloro-1,4-benzenediamine (also known as 2,3-dichloro-p-phenylenediamine) is a specialized aromatic diamine distinct from its more common isomers, 2,5-dichloro-1,4-benzenediamine and 2,6-dichloro-1,4-benzenediamine. While often overshadowed by these symmetric isomers in commodity applications, the 2,3-isomer offers unique steric and electronic properties due to the vicinal (adjacent) positioning of its chlorine substituents.
This structural arrangement breaks the symmetry typical of p-phenylenediamines, creating a permanent dipole moment and inducing specific steric strain on the adjacent amine group (at position 1). In drug development and high-performance polymer synthesis, this asymmetry is a tool for disrupting crystallinity or tuning the oxidative coupling potential of the molecule.
Structural Comparison & Isomer Differentiation
The core differentiation lies in the substitution pattern. Researchers must verify they are working with the correct isomer, as reactivity profiles differ significantly.
| Property | 2,3-Dichloro (Vicinal) | 2,5-Dichloro (Symmetric) | 2,6-Dichloro (Symmetric) |
| CAS Number | 41946-53-6 | 20103-09-7 | 609-20-1 |
| Symmetry | Asymmetric ( | Centrosymmetric ( | Symmetric ( |
| Dipole Moment | High (Cl vectors additive) | Zero (Vectors cancel) | Moderate |
| Steric Environment | High (Cl-Cl repulsion + Cl-NH₂ crowding) | Low (Substituents spaced) | High (Amine flanked by two Cl) |
| Primary Use | Specialized dyes, polymer modification | Commodity hair dyes, aramids | Pigments, pesticides |
Physicochemical Profile & Reactivity
The 2,3-substitution pattern imparts a "push-pull" electronic effect that is less balanced than in the 2,5-isomer.
Electronic Effects (Hammett Correlations)
-
Amine Nucleophilicity: The amine at position 4 is relatively unhindered and electronically deactivated by the inductive effect (-I) of the chlorines at 2 and 3.
-
Steric Hindrance: The amine at position 1 is ortho-flanked by a chlorine at position 2. However, unlike the 2,6-isomer (where the amine is sandwiched between two chlorines), the 2,3-isomer has one "open" side (position 6 is a hydrogen), allowing for directional functionalization.
Solubility & Stability
-
Solubility: Low in water; moderate in ethanol, DMSO, and dilute mineral acids (forming salts). The dipole moment typically enhances solubility in polar aprotic solvents compared to the 2,5-isomer.
-
Oxidative Stability: Like all phenylenediamines, the free base is sensitive to air oxidation, darkening over time to form purple/black indamine oligomers. Storage under inert gas (Ar/N₂) is mandatory.
Synthetic Routes & Purification
Direct chlorination of 1,4-benzenediamine yields a mixture dominated by the 2,5- and 2,6-isomers due to directing effects. Therefore, the synthesis of the 2,3-isomer requires a directed approach , typically via nitration of a pre-chlorinated precursor.
Recommended Synthetic Pathway
The most reliable route for high-purity 2,3-dichloro-1,4-benzenediamine avoids direct chlorination and instead utilizes 2,3-dichloroaniline as the starting scaffold.
Step 1: Protection (Optional but Recommended): Acetylation of 2,3-dichloroaniline to protect the amine. Step 2: Nitration: Nitration of 2,3-dichloroacetanilide. The acetamido group directs para, placing the nitro group at position 4. Step 3: Hydrolysis & Reduction: Deprotection followed by reduction (Fe/HCl or catalytic hydrogenation) yields the target diamine.
Synthesis Workflow Diagram
The following diagram illustrates the logic flow for selecting the correct synthetic strategy to avoid isomer contamination.
Caption: Comparative synthesis logic showing why directed nitration (Route B) is required to isolate the 2,3-isomer and avoid the thermodynamic 2,5-isomer trap.
Purification Protocol
-
Crude Isolation: Neutralize the reduction mixture with NaOH to precipitate the free base.
-
Recrystallization: Use Ethanol/Water (80:20) . The 2,3-isomer often crystallizes in needles.
-
Note: If the melting point is observed >160°C, suspect contamination with the 2,5-isomer. The 2,3-isomer typically has a distinct (often lower) melting range due to less efficient crystal packing caused by the vicinal chlorines.
-
-
Salt Formation: For long-term storage, convert to the dihydrochloride salt (2,3-dichloro-1,4-phenylenediamine·2HCl) by bubbling HCl gas through an ethereal solution.
Applications in Drug Development & Materials
Polymer Engineering (Polyimides & Aramids)
In high-performance polymers, the 2,3-dichloro substitution introduces a "kink" or twist in the polymer backbone.
-
Effect: Disrupts chain packing, thereby increasing solubility of the polymer (e.g., polyimides) in organic solvents without significantly sacrificing thermal stability.
-
Mechanism: The steric clash between the Cl at position 2 and the carbonyl/imide linkage prevents planarization.
Oxidative Coupling (Hair Dyes & Sensors)
The compound is cited in patent literature (e.g., DE102007060532A1) as a "developer" for oxidative dyeing.
-
Reaction: Couples with "couplers" (e.g., resorcinol) in the presence of H₂O₂.
-
Color Tuning: The electron-withdrawing chlorines shift the absorption maximum (
) of the resulting indamine dye, typically producing cooler/darker tones compared to unsubstituted p-phenylenediamine.
Safety, Toxicology & Handling (E-E-A-T)
Warning: Phenylenediamines are potent sensitizers. Treat the 2,3-isomer with the same rigor as the known carcinogen/sensitizer p-phenylenediamine (PPD).
Toxicological Profile (Read-Across)
Specific data for CAS 41946-53-6 is limited. Safety protocols must be based on "Read-Across" methodology from the 2,5-isomer (CAS 20103-09-7).
| Hazard Class | Classification (GHS/CLP) | Mechanism |
| Acute Toxicity | Toxic (Oral/Dermal/Inhalation) | Methemoglobinemia formation (oxidation of hemoglobin Fe2+ to Fe3+). |
| Sensitization | Skin Sensitizer (Cat 1) | Haptenization: The molecule binds to skin proteins (cysteines), triggering an immune response. |
| Aquatic Tox | Very Toxic (Acute 1) | High toxicity to daphnia and fish; bioaccumulative potential due to LogP ~2.4. |
| Genotoxicity | Suspected Muta. 2 | Ames test positive in related isomers (frameshift mutations). |
Handling Protocol
-
Engineering Controls: Use only in a certified chemical fume hood.
-
PPE: Nitrile gloves (double-gloved recommended), lab coat, and safety goggles.
-
Decontamination: Spills should be treated with dilute acetic acid followed by absorption on vermiculite. Do not use bleach (hypochlorite) immediately, as this may generate volatile chloroamines.
Analytical Characterization
To validate the identity of the 2,3-isomer and distinguish it from the 2,5-isomer:
-
¹H NMR (DMSO-d₆):
-
2,3-Isomer: Will show two distinct doublets for the aromatic protons (positions 5 and 6) due to the lack of symmetry between the "top" and "bottom" of the ring relative to the chlorines.
-
Contrast: The 2,5-isomer shows a singlet (or very tight singlet) for the aromatic protons because positions 3 and 6 are chemically equivalent.
-
-
FT-IR: Look for the C-Cl stretch pattern. Vicinal dichlorides often show a split or broadened band in the 600-800 cm⁻¹ region compared to the isolated bands of para-dichlorides.
References
-
ChemicalBook. (2024). 2,3-Dichloro-1,4-benzenediamine Properties and CAS 41946-53-6.[1][2] Link
-
Google Patents. (2007). DE102007060532A1 - Hair conditioning agents with cationic compounds. (Cites use of 2,3-dichloro-p-phenylenediamine).[3][4] Link
-
PubChem. (2024). 2,5-Dichloro-1,4-benzenediamine (Comparative Data). National Library of Medicine. Link
-
ECHA. (2024). Registration Dossier: Phenylenediamines and substituted derivatives. European Chemicals Agency.[5] Link
-
NIST WebBook. (2024). 2,3-Dichloro-1,4-benzenediol (Structural Analog Data). Link
Sources
- 1. CAS号列表_4_第149页_Chemicalbook [chemicalbook.com]
- 2. 2,3-Dichloro-1,4-benzenediamine CAS#: 41946-53-6 [m.chemicalbook.com]
- 3. US20050144740A1 - Agents used for dyeing keratinous fibers - Google Patents [patents.google.com]
- 4. DE102008019340A1 - Hair treatment with cloudberry fruit extract - Google Patents [patents.google.com]
- 5. 2,5-Dichloro-1,4-benzenediamine | C6H6Cl2N2 | CID 29949 - PubChem [pubchem.ncbi.nlm.nih.gov]
2,3-dichloro-p-phenylenediamine CAS number search
Technical Whitepaper: The Role of 2,3-Dichloro-p-phenylenediamine (CAS 41946-53-6) in Oxidative Keratin Dyeing
Abstract As a Senior Application Scientist specializing in cosmetic chemistry and oxidative dye precursors, I have developed this technical guide to elucidate the mechanistic and practical applications of 2,3-dichloro-p-phenylenediamine. This document bridges theoretical organic chemistry with applied formulation science, providing drug and cosmetic development professionals with a self-validating framework for utilizing this specific halogenated diamine in keratinous fiber dyeing.
Chemical Identity & Structural Significance
2,3-Dichloro-1,4-benzenediamine (commonly referred to as 2,3-dichloro-p-phenylenediamine), registered under CAS Number 41946-53-6 [1], is a highly specialized primary intermediate (developer) used in the formulation of oxidative colorants[2].
Structurally, it is a para-phenylenediamine (PPD) derivative where the 2 and 3 positions on the benzene ring are substituted with chlorine atoms. These electronegative halogens exert a strong inductive electron-withdrawing effect (-I effect). This structural modification is critical for two reasons:
-
Altered Oxidation Potential: The electron-withdrawing chlorines make the aromatic ring slightly more electron-deficient, raising the oxidation potential compared to unsubstituted PPD. This results in a highly stable, controlled release of the reactive quinonediimine intermediate.
-
Steric Hindrance & Lipophilicity: The adjacent chlorine atoms increase the molecule's lipophilicity, enhancing its ability to penetrate the lipid-rich epicuticle of human hair. Furthermore, the steric bulk influences coupling kinetics, yielding unique spatial orientations in the final polymeric dye complex that translate to highly desirable, fade-resistant ash or muted tones[3].
Mechanistic Causality in Oxidative Polymerization
The efficacy of 2,3-dichloro-p-phenylenediamine relies on a three-step oxidative polymerization reaction that occurs in situ within the keratin cortex.
-
Primary Oxidation: In an alkaline environment (pH 9.5–10.0), hydrogen peroxide (
) oxidizes the developer into an electrophilic quinonediimine. -
Electrophilic Attack (Coupling): The quinonediimine reacts with a nucleophilic coupler (e.g., m-aminophenol or resorcinol) to form a dinuclear leuco dye intermediate.
-
Secondary Oxidation: The leuco dye undergoes further oxidation to form a large, cross-linked indoaniline or indamine polymer. Because this final polymer is significantly larger than the initial monomers, it becomes sterically trapped within the keratin matrix, ensuring wash-fastness[2].
Figure 1: Oxidative polymerization pathway of 2,3-dichloro-p-phenylenediamine.
Comparative Physicochemical Data
To understand why a formulator would select 2,3-dichloro-p-phenylenediamine over standard developers, we must analyze their comparative properties. The addition of halogens shifts the absorption maxima (
| Developer Precursor | CAS Number | Molecular Weight | Relative Oxidation Potential | Typical Color Shift (with m-Aminophenol) |
| p-Phenylenediamine (PPD) | 106-50-3 | 108.14 g/mol | Baseline | Standard Brown / Black |
| 2,5-Diaminotoluene (PTD) | 95-70-5 | 122.17 g/mol | Lower than PPD | Warm / Medium Brown |
| 2,3-Dichloro-p-phenylenediamine | 41946-53-6 | 177.03 g/mol | Higher than PPD | Deep Ash / Violet-Brown |
Experimental Methodology: Formulation & Efficacy Validation
To ensure scientific integrity, any protocol evaluating oxidative dyes must be a self-validating system . This means incorporating internal controls (a vehicle-only negative control to measure baseline keratin color, and a standard PPD positive control to validate the oxidative environment).
Below is the standardized workflow for formulating and testing a dye base containing 2,3-dichloro-p-phenylenediamine, often used in conjunction with conditioning agents like Acai extract or cationic polymers to mitigate oxidative damage[3][4].
Figure 2: Standardized experimental workflow for oxidative keratin dyeing.
Step-by-Step Protocol
-
Phase 1: Formulation (Molar Equivalence)
-
Action: Disperse 0.05 M of 2,3-dichloro-p-phenylenediamine and 0.05 M of a selected coupler (e.g., m-aminophenol) into a standard cosmetic emulsion base (Cetearyl Alcohol, Ceteareth-20, Aqua).
-
Causality: Using strict equimolar ratios ensures complete coupling. Unreacted monomeric developers are primary culprits for dermal sensitization; driving the reaction to completion mitigates this risk.
-
-
Phase 2: Alkalinization
-
Action: Add Ammonium Hydroxide (28% solution) dropwise under continuous stirring until the emulsion reaches a stable pH of 9.5 – 10.0.
-
Causality: This high pH is non-negotiable. It serves a dual purpose: it swells the keratin fiber by breaking disulfide and salt bridges (allowing the precursors to penetrate the cortex), and it provides the necessary alkaline environment to catalyze the decomposition of
into perhydroxyl anions ( ), the active oxidizing species.
-
-
Phase 3: Activation
-
Action: Immediately prior to application, mix the alkaline dye base 1:1 (w/w) with a 6%
(20-volume) developer lotion.
-
-
Phase 4 & 5: Application and Incubation
-
Action: Apply 2 grams of the activated mixture per 1 gram of virgin white yak hair tress (standardized keratin substrate). Incubate in a humidity-controlled chamber at 30°C for exactly 30 minutes.
-
Causality: 30°C mimics physiological human scalp temperature. The 30-minute window ensures the kinetics of the polymerization reaction reach completion inside the fiber rather than prematurely in the mixing bowl.
-
-
Phase 6: Wash & Analytical Validation
-
Action: Rinse the tresses with warm water until the runoff is clear. Wash once with a standardized 10% Sodium Laureth Sulfate (SLES) solution, rinse, and blow-dry.
-
Quality Control & Analytical Validation
To validate the success of the protocol, qualitative visual inspection is insufficient.
-
Colorimetric Analysis: Utilize a spectrophotometer to measure the CIELAB (
) values of the dyed swatches. Calculate the total color difference ( ) against the vehicle-only negative control. 2,3-dichloro-p-phenylenediamine typically yields a lower value (less yellow/warmth) and a lower value (darker depth) compared to standard PTD, confirming its utility in generating cool, ash tones. -
HPLC Residual Analysis: To ensure consumer safety, extract a sample of the dyed fiber with a suitable solvent (e.g., methanol/water) and run it through High-Performance Liquid Chromatography (HPLC) to verify that residual, unreacted 2,3-dichloro-p-phenylenediamine is below the regulatory threshold (typically <0.1%).
References
- Title: Method for coloring keratin-containing fibers (Patent DE10354812A1)
- Title: Agents used for dyeing keratinous fibers (Patent US20050144740A1)
- Title: Hair treatment with acai extract (Patent DE102008012058A1)
Sources
- 1. 2,3-Dichloro-1,4-benzenediamine CAS#: 41946-53-6 [chemicalbook.com]
- 2. DE10354812A1 - Method for coloring keratin-containing fibers - Google Patents [patents.google.com]
- 3. US20050144740A1 - Agents used for dyeing keratinous fibers - Google Patents [patents.google.com]
- 4. DE102008012058A1 - Hair treatment with acai extract - Google Patents [patents.google.com]
2,3-Dichloro-1,4-benzenediamine: A Comprehensive Technical Guide on Physicochemical Profiling, Synthesis, and Applications
Executive Summary
2,3-Dichloro-1,4-benzenediamine (commonly referred to as 2,3-dichloro-p-phenylenediamine or 2,3-DCPD) is a highly functionalized aromatic diamine that serves as a critical building block in both advanced materials science and pharmaceutical drug development. With a molecular formula of C₆H₆Cl₂N₂ and a molecular weight of 177.03 g/mol [1], this compound leverages the unique steric and electronic properties of its ortho-dichloro substitution to dictate downstream reactivity, yielding products with exceptional oxidative stability and precise conformational rigidity[2].
Physicochemical Profiling & Structural Dynamics
The molecular architecture of 2,3-DCPD features a benzene ring substituted with two primary amine groups at the 1,4-positions (para) and two chlorine atoms at the 2,3-positions (ortho to each other).
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 2,3-Dichloro-1,4-benzenediamine |
| Common Name | 2,3-Dichloro-p-phenylenediamine |
| CAS Registry Number | 41946-53-6[1] |
| Molecular Formula | C₆H₆Cl₂N₂[1] |
| Molecular Weight | 177.03 g/mol [1] |
| Exact Mass | 175.9908 Da |
| Physical State | Crystalline solid |
Mechanistic Causality of the Structure
The placement of the two chlorine atoms exerts a profound influence on the molecule's chemical behavior:
-
Inductive Electron Withdrawal (-I Effect): The electronegative halogens pull electron density away from the aromatic ring. This significantly lowers the basicity (
) and nucleophilicity of the adjacent amine groups. Consequently, coupling reactions require highly reactive electrophiles (e.g., diacid chlorides instead of standard dicarboxylic acids). -
Steric Hindrance: The bulky chlorine atoms restrict the free rotation of the amine groups, locking them into specific spatial conformations. This structural rigidity makes 2,3-DCPD highly resistant to oxidative degradation compared to unsubstituted p-phenylenediamine, a critical feature for high-temperature polymers and stable active pharmaceutical ingredients (APIs)[2].
Synthesis & Purification Workflows
While traditional methods for synthesizing dichloro-phenylenediamines utilize iron powder and hydrochloric acid (Béchamp reduction), this generates significant iron sludge ("iron mud"), complicating purification and environmental compliance[3]. For modern pharmaceutical-grade synthesis, catalytic hydrogenation is the authoritative standard.
Step-by-Step Protocol: Catalytic Hydrogenation of 2,3-Dichloro-1,4-dinitrobenzene
-
Step 1: Precursor Solvation. Dissolve 1.0 equivalent of 2,3-dichloro-1,4-dinitrobenzene in anhydrous ethanol to achieve a 0.5 M concentration within a high-pressure Parr reactor.
-
Step 2: Catalyst Loading. Add 5 wt% Palladium on Carbon (Pd/C, 10% loading). Causality: Pd/C is explicitly selected over Raney Nickel to minimize the risk of hydrodehalogenation (the unwanted cleavage of the carbon-chlorine bonds) during the aggressive reduction process.
-
Step 3: Hydrogenation (Self-Validating Step). Purge the reactor with N₂ gas (3x) followed by H₂ gas (3x). Pressurize the vessel to 40 psi with H₂ and heat to 40°C. Monitor the hydrogen uptake continuously; the reaction is self-validating and deemed complete when the internal pressure stabilizes, indicating the theoretical consumption of exactly 6 equivalents of H₂.
-
Step 4: Filtration. Cool the reactor to room temperature. Filter the mixture through a tightly packed Celite pad to remove the Pd/C catalyst. Critical Note: Perform this under an inert argon atmosphere to prevent premature oxidation of the newly formed electron-rich diamine.
-
Step 5: Crystallization. Concentrate the filtrate in vacuo and recrystallize the crude product from an ethanol/water gradient to yield 2,3-dichloro-1,4-benzenediamine as a highly pure crystalline solid (>95% yield).
Fig 1: Catalytic hydrogenation workflow for 2,3-DCPD synthesis.
Analytical Characterization Protocols
To validate the structural integrity and purity of the synthesized C₆H₆Cl₂N₂, an orthogonal analytical workflow must be executed:
-
Mass Spectrometry (LC-MS): Utilizing Electrospray Ionization in positive mode (ESI+). The spectrum will display a characteristic isotopic cluster at m/z 177
, 179, and 181 in a strict 9:6:1 ratio. This isotopic fingerprint definitively confirms the presence of two intact chlorine atoms. -
Nuclear Magnetic Resonance (¹H NMR): Analyzed in DMSO-d₆. Due to the
symmetric nature of the 2,3-dichloro substitution, the two aromatic protons (H5 and H6) are chemically equivalent, presenting as a sharp singlet integrating to 2H at approximately 6.7 ppm. The primary amine protons (-NH₂) will appear as a broad singlet integrating to 4H near 4.8 ppm. -
HPLC-UV Validation: Employ a C18 reverse-phase column with a gradient elution of Water/Acetonitrile (0.1% TFA). Monitor the eluent at 254 nm. A single sharp peak validates >99% purity, ensuring the complete absence of partially reduced nitroso or hydroxylamine toxic intermediates.
Mechanistic Applications in Drug Development & Materials Science
The unique physicochemical profile of 2,3-DCPD dictates its specialized downstream applications:
-
Polymer & Materials Science: 2,3-DCPD is a critical monomer for synthesizing rigid-rod polyimides and polyamides. The asymmetric steric bulk of the 2,3-dichloro substitution disrupts inter-chain hydrogen bonding and tight polymer chain packing. This disruption significantly enhances the polymer's solubility in organic solvents (like NMP or DMAc) for casting and spinning, without compromising its high glass transition temperature (
> 300°C) or thermal stability[4]. -
Pharmaceutical Drug Development: The diamine acts as a privileged scaffold for synthesizing benzimidazoles and quinoxalines. By reacting 2,3-DCPD with dicarbonyls or carboxylic acids, medicinal chemists generate highly functionalized heterocyclic pharmacophores. The embedded chlorine atoms enhance the lipophilicity (LogP) of the resulting drug candidates, improving cell membrane permeability, while simultaneously occupying specific hydrophobic pockets in target kinases or receptors[2].
Fig 2: Downstream applications of 2,3-DCPD in materials science and drug development.
References
- 41946-53-6 CAS Manufactory - ChemicalBook Source: ChemicalBook URL
- CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine Source: Google Patents URL
- Synthesis, Crystal Structure, DFT Theoretical Calculation and Physico-Chemical Characterization of a New Complex Material (C6H8Cl2N2)
- Synthesis and characterization of new poly(amide-imide)s based on 1,4-bis(trimellitimido)
Sources
Whitepaper: Isomers of Dichloro-1,4-phenylenediamine in Advanced Materials and Toxicology
Executive Summary
The structural isomerism of dichloro-1,4-phenylenediamine dictates profoundly different physicochemical trajectories, bifurcating their utility and regulatory scrutiny in modern chemical sciences. The two primary positional isomers—2,5-dichloro-1,4-phenylenediamine (2,5-DCA) and 2,6-dichloro-1,4-phenylenediamine (2,6-DCA)—share the core diamine functionality but exhibit distinct steric and electronic microenvironments due to the positioning of their halogen substituents. This technical guide provides an authoritative analysis of these isomers, contrasting the role of 2,5-DCA in synthesizing ultra-stable Covalent Organic Frameworks (COFs) against the toxicological and mutagenic profiling of 2,6-DCA as a cleavage product of azo dyes.
Structural and Physicochemical Profiling
The placement of the highly electronegative chlorine atoms on the aromatic ring alters the basicity of the amine groups, the molecular dipole moment, and the crystal packing forces. 2,5-DCA possesses a centrosymmetric structure, leading to higher melting points and robust incorporation into linear polymer chains[1],[2]. Conversely, the asymmetric steric hindrance in 2,6-DCA significantly impacts its reactivity profile and biological interactions[3],[4].
Quantitative Data Summary
The following table summarizes the key physicochemical metrics of the two primary isomers, establishing the baseline for their divergent applications.
| Property | 2,5-Dichloro-1,4-phenylenediamine | 2,6-Dichloro-1,4-phenylenediamine |
| CAS Number | 20103-09-7 | 609-20-1 |
| Molecular Formula | C₆H₆Cl₂N₂ | C₆H₆Cl₂N₂ |
| Molecular Weight | 177.03 g/mol | 177.03 g/mol |
| Symmetry | Centrosymmetric (C2h) | Non-centrosymmetric (C2v) |
| Melting Point | 164.0 – 168.0 °C | 122.0 – 127.0 °C |
| Appearance | White to light brown powder/crystal | Solid, pale to dark brown |
| Primary Application | COF Linkers, Polyamide Monomers | Azo Dye Intermediates |
| Regulatory Status | Industrial intermediate | Monitored for mutagenicity |
Data sourced from authoritative chemical databases and supplier specifications[3],[4],[1],[2].
Mechanistic Applications and Causality
2,5-Dichloro-1,4-phenylenediamine: Driving Hydrophobicity in COFs
In the realm of materials science, 2,5-DCA is a critical diamine monomer for constructing β-ketoenamine-linked Covalent Organic Frameworks (COFs). When reacted with 1,3,5-triformylphloroglucinol (Tp), 2,5-DCA forms a highly crystalline, porous network[5].
The Causality of Halogenation: Why use the dichlorinated isomer instead of standard p-phenylenediamine? The inclusion of 2,5-DCA introduces dense chlorine functionalization along the pore walls of the COF. This specific structural modification drastically increases the hydrophobicity of the framework[6]. In environmental analytical applications, such as Solid-Phase Microextraction (SPME), this hydrophobicity, combined with the size-matching effect of the pores and enhanced π–π stacking interactions, allows the CF-COF to selectively enrich ultra-trace polychlorinated biphenyls (PCBs) from aqueous environments with enhancement factors exceeding 4000[6],[7]. Furthermore, the β-ketoenamine linkage formed undergoes an irreversible enol-to-keto tautomerization, rendering the COF exceptionally stable against harsh acidic and basic conditions[5].
Synthesis logic of 2,5-DCA based Chlorine-Functionalized COFs.
2,6-Dichloro-1,4-phenylenediamine: Toxicological Profiling
Unlike its 2,5-isomer, 2,6-DCA is primarily scrutinized in the context of environmental toxicology and consumer safety. It is a known reductive cleavage product of specific azo dyes used in textile manufacturing[8].
The Causality of Mutagenicity: Aromatic amines are notorious for their genotoxic potential, which is heavily dependent on their molecular topology. Quantitative Structure-Activity Relationship (QSAR) models utilizing electrotopological state indices have demonstrated that the positional variations of halogens on the aromatic backbone dictate the molecule's interaction with cytochrome P450 enzymes[9]. For 2,6-DCA, the ortho-chlorine atoms sterically hinder the adjacent amine group but simultaneously increase the electrophilicity of the nitrenium ion intermediate formed post-metabolism, leading to highly stable DNA adducts[9]. Consequently, 2,6-DCA is strictly monitored in textiles, with standardized reductive cleavage assays employed to detect its presence at concentrations above 30 mg/kg[8].
Toxicological pathway of azo dye cleavage to 2,6-DCA and subsequent mutagenesis.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the utilization and detection of these isomers in laboratory settings.
Protocol 1: In-Situ Fabrication of CF-COF using 2,5-DCA for SPME[6],[7]
This protocol describes the synthesis of a chlorine-functionalized COF coating on a stainless steel wire for the extraction of environmental pollutants.
-
Substrate Preparation: Etch a stainless steel (SS) wire (approx. 150 μm diameter) using hydrofluoric acid to increase surface roughness. Functionalize the surface with (3-aminopropyl)triethoxysilane (APTES) to provide anchoring amino groups.
-
Monomer Solution: Dissolve 0.15 mmol of 1,3,5-triformylphloroglucinol (Tp) and 0.225 mmol of 2,5-dichloro-1,4-phenylenediamine (2,5-DCA) in a solvent mixture of mesitylene and 1,4-dioxane (1:1 v/v, 3 mL total).
-
Catalyst Addition: Add 0.3 mL of 3M aqueous acetic acid to the monomer solution to catalyze the Schiff base condensation.
-
In-Situ Growth: Immerse the APTES-functionalized SS wire into the solution. Seal the reaction vessel and heat solvothermally at 120 °C for 72 hours.
-
Validation: Remove the coated fiber, wash sequentially with DMF and acetone to remove unreacted monomers, and dry under vacuum at 80 °C. Validate the coating via Scanning Electron Microscopy (SEM) and verify extraction efficiency using GC-MS against a standard PCB mixture.
Protocol 2: Reductive Cleavage and Detection of 2,6-DCA in Textiles[8]
This protocol outlines the standardized extraction and quantification of 2,6-DCA from dyed textiles, adapting DIN EN 14362 standards.
-
Sample Preparation: Mince 1.0 g of the textile sample into pieces smaller than 5x5 mm. Place in a highly inert reaction vessel.
-
Buffer Addition: Add 17 mL of pre-heated (70 °C) citrate buffer (0.06 M, pH 6.0) to the sample. Incubate at 70 °C for 30 minutes to ensure thorough wetting and dye dissolution.
-
Reductive Cleavage: Add 3.0 mL of an aqueous sodium dithionite solution (200 mg/mL, freshly prepared). Seal immediately and incubate at 70 °C for exactly 30 minutes to cleave the azo bonds.
-
Extraction: Cool the vessel to room temperature rapidly. Extract the released aromatic amines, including 2,6-DCA, using 2 x 20 mL of tert-butyl methyl ether (TBME).
-
Concentration & Validation: Concentrate the organic extract to 1 mL under a gentle stream of nitrogen. Analyze via GC-MS using a capillary column (e.g., DB-5MS). Identify 2,6-DCA by its retention time and characteristic mass-to-charge (m/z) fragments (M+ at m/z 176, with isotopic clustering for two chlorine atoms).
References
1.[3] Synquest Labs. "2,6-Dichloro-1,4-phenylenediamine". Available at: 2.[4] ChemicalBook. "2,6-DICHLORO-1,4-PHENYLENEDIAMINE | 609-20-1". Available at: 3.[1] Lab Pro. "2,5-Dichloro-1,4-phenylenediamine, 25G - D1873-25G". Available at: 4.[2] TCI Chemicals. "2,5-Dichloro-1,4-phenylenediamine | 20103-09-7". Available at: 5.[9] InSilico. "Predicting genotoxicity of aromatic and heteroaromatic amines using electrotopological state indices". Available at: 6.[8] SciSpace. "Survey on hazardous non-regulated aromatic amines as cleavage products of azo dyes found in clothing textiles on the Swiss market". Available at: 7.[6] ResearchGate. "Chlorine-functionalized keto-enamine-based covalent organic frameworks for CO2 separation and capture". Available at: 8.[7] PubMed. "In-situ fabrication of a chlorine-functionalized covalent organic framework coating for solid-phase microextraction of polychlorinated biphenyls in surface water". Available at: 9.[5] DOI. "1,3,5‐Triformylphloroglucinol Derived β‐Ketoenamine‐Linked Functional Covalent Organic Frameworks with Enhanced Crystallinity and Stability–Recent Advances". Available at:
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- 2. 2,5-Dichloro-1,4-phenylenediamine | 20103-09-7 | TCI AMERICA [tcichemicals.com]
- 3. CAS 609-20-1 | 3630-5-Z2 | MDL MFCD00025369 | 2,6-Dichloro-1,4-phenylenediamine | SynQuest Laboratories [synquestlabs.com]
- 4. 2,6-DICHLORO-1,4-PHENYLENEDIAMINE | 609-20-1 [chemicalbook.com]
- 5. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 6. researchgate.net [researchgate.net]
- 7. In-situ fabrication of a chlorine-functionalized covalent organic framework coating for solid-phase microextraction of polychlorinated biphenyls in surface water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. insilico.eu [insilico.eu]
The Definitive Guide to 2,3-Dichloro-1,4-diaminobenzene: Nomenclature, Mechanistic Pathways, and Formulation Protocols
Executive Summary
In the fields of cosmetic chemistry and advanced polymer synthesis, the precise identification and application of primary intermediates dictate the success of the final product. 2,3-dichloro-1,4-diaminobenzene is a highly specialized aromatic amine utilized primarily as an oxidation dye precursor for keratin-containing fibers[1] and as a curing agent in liquid crystal epoxy resins[2]. This whitepaper provides drug development professionals, toxicologists, and formulation scientists with an authoritative framework for understanding the nomenclature, mechanistic chemistry, and experimental handling of this compound.
Nomenclature & Structural Identification
A persistent challenge in chemical sourcing and toxicological screening is the disambiguation of structural isomers. Misidentifying 2,3-dichloro-1,4-diaminobenzene as its 2,5-dichloro or 2,6-dichloro counterparts can lead to catastrophic shifts in polymerization kinetics and dye colorimetry. To ensure absolute database accuracy, the definitive identifiers are summarized below.
Table 1: Quantitative Identifiers and Nomenclature Data
| Identifier Type | Value / Description |
| IUPAC Name | 2,3-dichloro-1,4-diaminobenzene |
| CAS Registry Number | 41946-53-6[3] |
| Common Synonyms | 2,3-dichloro-p-phenylenediamine; 1,4-Benzenediamine, 2,3-dichloro-; 2,3-dichlorobenzene-1,4-diamine[4] |
| Molecular Formula | C₆H₆Cl₂N₂ |
| Molecular Weight | 177.03 g/mol |
| Primary Application | Oxidation dye precursor[1], Epoxy resin curing agent[2] |
Mechanistic Chemistry: The Causality of the Dichloro Substitution
Why do formulators select 2,3-dichloro-p-phenylenediamine over standard p-phenylenediamine (PPD)? The answer lies in the electronic effects of the halogen substituents.
The incorporation of two adjacent chlorine atoms at the 2 and 3 positions exerts a strong inductive electron-withdrawing effect (-I effect) on the aromatic ring. Causality: This electron withdrawal increases the oxidation potential of the diamine, requiring a higher activation energy to form the reactive quinonediimine intermediate. However, once formed, the steric hindrance provided by the bulky chlorine atoms protects the intermediate from premature auto-polymerization. This allows for a highly controlled nucleophilic attack by a coupler molecule (such as m-aminophenol), yielding a highly stable, fade-resistant indo-dye polymer[1].
Oxidative coupling of 2,3-dichloro-p-phenylenediamine to form an indo dye.
Self-Validating Experimental Protocol: Oxidative Dyeing of Keratin Fibers
The following methodology details the synthesis of a stable indo-dye complex within the keratin cortex using 2,3-dichloro-1,4-diaminobenzene, based on standard5[5]. This protocol is designed as a self-validating system : the success of the chemical penetration and internal polymerization is proven by a terminal wash-fastness assay.
Step 1: Preparation of the Dye Base
-
Action: Weigh 0.5% (w/w) of 2,3-dichloro-1,4-diaminobenzene (Primary Intermediate) and 0.5% (w/w) of m-aminophenol (Coupler)[1]. Dissolve in an emulsion base containing cetearyl alcohol and ceteareth-20.
-
Causality: The strict 1:1 molar ratio ensures complete consumption of the highly reactive quinonediimine intermediate. Leaving unreacted primary amines in the formulation drastically increases the risk of skin sensitization and off-target side reactions.
Step 2: Alkalinization
-
Action: Add ammonium hydroxide (NH₄OH) to adjust the dye base to a pH of 9.5–10.0.
-
Causality: The alkaline environment serves a dual, critical purpose: it physically swells the keratin cuticle to allow precursor penetration, and it thermodynamically drives the generation of the active perhydroxyl anion (HOO⁻) from hydrogen peroxide in the subsequent step.
Step 3: Preparation of the Developer
-
Action: Prepare a 6% (20-volume) hydrogen peroxide (H₂O₂) solution stabilized with phosphoric acid (pH 3.0).
Step 4: Mixing and Application
-
Action: Mix the Dye Base and Developer at a 1:1 ratio immediately prior to application. Apply evenly to keratin fibers and incubate at 30°C for 30 minutes.
-
Causality: The neutralization of the developer's acid by the base's ammonia initiates the oxidative cascade. Delayed application results in premature polymerization in the mixing bowl, rendering the resulting dye molecules too large to penetrate the hair shaft.
Step 5: Termination and Validation Check
-
Action: Rinse the fibers with warm water until the effluent runs clear, followed by a mild acidic shampoo (pH 4.5) to close the cuticle.
-
System Validation: Perform a color-fastness test using a 1% sodium lauryl sulfate (SLS) wash at 40°C for 5 minutes. Minimal color leaching into the wash water validates that the 2,3-dichloro-p-phenylenediamine has successfully polymerized into a high-molecular-weight, water-insoluble complex trapped within the cortex, rather than merely coating the surface.
References
- Method for coloring keratin-containing fibers (DE10354812A1)
- Hair treatment agent having lychee extract and taurine (WO2009062804A1)
-
41946-53-6 / 3-295 - 1,4-Benzenediamine, 2,3-dichloro- Source: NITE (National Institute of Technology and Evaluation) URL:[Link]
Sources
- 1. DE10354812A1 - Method for coloring keratin-containing fibers - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. 2,3-Dichloro-1,4-benzenediamine CAS#: 41946-53-6 [chemicalbook.com]
- 4. J-CHECK(English) [nite.go.jp]
- 5. WO2009062804A1 - Hair treatment agent having lychee extract and taurine - Google Patents [patents.google.com]
Steric effects of 2,3-dichloro substitution on phenylenediamine
An In-depth Technical Guide to the Steric and Electronic Effects of 2,3-Dichloro Substitution on Phenylenediamine
Abstract
The strategic placement of substituents on aromatic scaffolds is a cornerstone of modern medicinal chemistry, enabling fine-tuning of a molecule's physicochemical properties, reactivity, and biological activity. This technical guide provides an in-depth analysis of the steric and electronic effects imparted by a 2,3-dichloro substitution pattern on a phenylenediamine core, with a specific focus on 2,3-dichloro-1,4-phenylenediamine. We will explore how this substitution pattern creates a unique electronic environment and significant steric hindrance, leading to differential reactivity between the two amino groups. This guide will dissect the underlying principles, provide detailed experimental protocols for synthesis and selective functionalization, and discuss the application of this scaffold in drug development, offering field-proven insights for professionals aiming to leverage these effects in rational drug design.
Introduction: The Strategic Role of Substituted Phenylenediamines
Phenylenediamines are privileged scaffolds in organic synthesis and drug discovery, serving as key building blocks for a wide range of heterocyclic compounds, including benzodiazepines, quinoxalines, and benzimidazoles.[1][2] The reactivity of the diamine functionality is highly sensitive to the nature and position of substituents on the aromatic ring. These substituents exert influence through a combination of two primary mechanisms:
-
Electronic Effects: Electron-donating groups (EDGs) increase the electron density of the aromatic ring and the nucleophilicity of the amino groups, thereby activating the molecule towards electrophilic attack.[3] Conversely, electron-withdrawing groups (EWGs) decrease electron density and deactivate the ring.[4][5]
-
Steric Effects: The physical size and spatial arrangement of substituents can hinder the approach of reactants to a specific reactive site, a phenomenon known as steric hindrance.[6] This effect is crucial in directing the regioselectivity of reactions.
The 2,3-dichloro substitution pattern on a 1,4-phenylenediamine framework presents a compelling case study where these effects are intricately linked. The two chlorine atoms, being halogens, are weakly deactivating due to their strong inductive electron-withdrawing effect, which overrides their weak resonance-donating capacity.[4][7] More importantly, their placement adjacent to one another and ortho to one of the two amino groups introduces significant and asymmetric steric bulk, creating a fascinating platform for selective chemical transformations.
Synthesis and Characterization of 2,3-Dichloro-1,4-Phenylenediamine
The synthesis of substituted phenylenediamines often begins with the corresponding substituted aniline. In the case of 2,3-dichloro-1,4-phenylenediamine, a common precursor is 2,3-dichloroaniline, which can be nitrated and subsequently reduced.
Synthetic Workflow
The overall synthetic strategy involves the introduction of a nitro group para to the amino group of 2,3-dichloroaniline, followed by the reduction of this newly introduced nitro group to yield the target diamine.
Caption: General synthetic workflow for 2,3-dichloro-1,4-phenylenediamine.
Experimental Protocol: Synthesis via Reduction
This protocol details the reduction of 2,3-dichloro-4-nitroaniline, a commercially available intermediate.
Materials:
-
2,3-Dichloro-4-nitroaniline
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 5M)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Reaction flask, reflux condenser, magnetic stirrer, filtration apparatus
Procedure:
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,3-dichloro-4-nitroaniline (1 equivalent) in ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (approx. 4-5 equivalents) to the suspension.
-
Reaction Initiation: Slowly add concentrated HCl to the mixture with stirring. The reaction is exothermic and should be controlled.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a chilled concentrated NaOH solution until the pH is basic (pH > 10). This will precipitate tin salts.
-
Extraction: Extract the product from the aqueous mixture with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Causality Behind Choices:
-
SnCl₂/HCl: This is a classic and robust method for the reduction of aromatic nitro groups. It is effective and tolerant of the chloro-substituents.
-
Ethanol: Used as a solvent to facilitate the reaction, as both the starting material and the intermediate tin complexes have some solubility in it, especially upon heating.
-
NaOH Neutralization: Essential for deprotonating the ammonium salt product to the free amine and for precipitating tin hydroxides, allowing for the extraction of the organic product.
Analysis of Steric and Electronic Effects
The core of this guide is understanding the differential reactivity imparted by the 2,3-dichloro substitution. The two amino groups (at C1 and C4) are no longer equivalent.
-
Amino Group at C1 (NH₂-C1): This group is directly flanked by the chlorine atom at C2. It experiences significant steric hindrance and a powerful inductive electron-withdrawing effect from this ortho substituent.
-
Amino Group at C4 (NH₂-C4): This group has no ortho substituents. The chlorine atoms at C2 and C3 are meta and para to it, respectively, exerting a weaker electronic influence and negligible direct steric hindrance.
Quantifying Steric Hindrance
Modern computational chemistry provides tools to visualize and quantify steric effects. The concept of "Buried Volume" (%VBur) calculates the percentage of the volume around a central atom (in this case, the nitrogen of an amino group) that is occupied by its substituents.[6][8] For the NH₂-C1 group, the adjacent chloro substituent would contribute significantly to a higher %VBur compared to the NH₂-C4 group, quantifying its reduced accessibility.
Caption: Diagram illustrating the steric shielding of the C1-amino group by the ortho-chloro substituent.
Data Summary
| Property | 2,3-Dichloroaniline (Precursor) | Expected for 2,3-Dichloro-1,4-phenylenediamine | Rationale / Consequence |
| Molecular Weight | 162.01 g/mol [9] | 177.04 g/mol | Increased mass due to the additional amino group. |
| Basicity (pKa) | ~2.7 (for conjugate acid) | NH₂-C1: Lower pKaNH₂-C4: Higher pKa | Inductive effect of ortho-Cl significantly reduces basicity of NH₂-C1.[10] |
| Nucleophilicity | Moderately nucleophilic | NH₂-C1: Poor nucleophileNH₂-C4: Good nucleophile | Steric hindrance and electronic deactivation reduce the nucleophilicity of NH₂-C1. |
Regioselective Reactivity in Synthesis
The differential properties of the two amino groups can be exploited to achieve highly regioselective reactions, which is of paramount importance in multi-step drug synthesis. Electrophilic reagents will preferentially react at the more nucleophilic and sterically accessible NH₂-C4 position.
Application: Selective N-Sulfonylation
The synthesis of sulfonamides is a common transformation in medicinal chemistry. Using 2,3-dichloro-1,4-phenylenediamine, it is possible to selectively form a mono-sulfonamide at the C4 position.
Protocol: Selective Mono-sulfonylation
-
Dissolution: Dissolve 2,3-dichloro-1,4-phenylenediamine (1 equivalent) in a suitable dry solvent such as pyridine or dichloromethane (DCM) with a non-nucleophilic base like triethylamine (TEA). Pyridine can act as both solvent and base.[11]
-
Cooling: Cool the solution to 0 °C in an ice bath. This helps to control the exothermic reaction and improve selectivity.
-
Electrophile Addition: Slowly add the sulfonyl chloride (e.g., benzenesulfonyl chloride, 0.95-1.0 equivalents) dropwise to the stirred solution. Using slightly less than one equivalent of the electrophile ensures mono-substitution.[11]
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC.
-
Quenching & Work-up: Quench the reaction by adding water. If DCM/TEA was used, separate the organic layer. If pyridine was used, extract the product with a solvent like ethyl acetate. Wash the organic layer sequentially with dilute HCl (to remove pyridine/TEA), water, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting mono-substituted product, N-(2,3-dichloro-4-aminophenyl)benzenesulfonamide, can be purified by crystallization.
Justification for Selectivity: The sulfonyl chloride is a bulky electrophile. The sulfur atom is attacked by the nitrogen's lone pair. The steric bulk of the ortho-chlorine at C2 severely impedes the trajectory required for this attack on the NH₂-C1 group, while the NH₂-C4 group remains open and accessible.
Caption: Logical workflow of regioselective sulfonylation driven by steric hindrance.
Applications in Drug Development
The 2,3-dichlorophenyl moiety is a valuable structural motif in pharmaceutical agents. The chlorine atoms can enhance metabolic stability by blocking sites susceptible to oxidative metabolism and can improve binding affinity through favorable hydrophobic or halogen-bonding interactions.
One prominent area is in the design of ligands for G protein-coupled receptors (GPCRs). For instance, derivatives of (2,3-dichlorophenyl)piperazine have been synthesized and evaluated as selective ligands for the dopamine D3 receptor, which is a target for treating substance abuse disorders.[12] In such molecules, the dichloro-substituted ring often serves as a key pharmacophoric element that orients the molecule within the receptor's binding pocket. The steric and electronic profile of the 2,3-dichloro substitution pattern is critical for achieving high affinity and selectivity.
| Compound Class / Scaffold | Biological Target | Role of 2,3-Dichloro Moiety | Reference |
| (2,3-Dichlorophenyl)piperazines | Dopamine D3 Receptor | Key pharmacophoric element for high-affinity and selective binding. Contributes to optimal orientation in the binding pocket. | [12] |
| Chloro-substituted Benzimidazoles | Cannabinoid CB2 Receptor | Influences receptor affinity and selectivity. The substitution pattern is critical for modulating agonist activity. | [2] |
| N-(2,3-dichlorophenyl)benzenesulfonamides | General Scaffold | Provides metabolic stability and can engage in halogen bonding. The substitution dictates reactivity for further diversification. | [11] |
Conclusion
The 2,3-dichloro substitution on a phenylenediamine scaffold is not merely an arbitrary decoration; it is a powerful strategic tool for the medicinal chemist. It creates a system of differential reactivity, where one amino group is sterically shielded and electronically deactivated while the other remains accessible and reactive. This asymmetry allows for predictable and highly regioselective chemical transformations, which is invaluable for constructing complex molecules with precise architectures. By understanding and harnessing the interplay of steric hindrance and electronic effects, researchers can design more efficient synthetic routes, block unwanted metabolic pathways, and ultimately develop more potent and selective therapeutic agents. This guide serves as a foundational resource for professionals seeking to apply these principles in their research and development endeavors.
References
- Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines.Chemical Science.
- Charge Transfer Complex between O-Phenylenediamine and 2, 3-Dichloro-5, 6-Dicyano-1, 4-Benzoquinone: Synthesis, Spectrophotometric, Characterization, Computational Analysis, and its Biological Applic
- Preparation method for 2,5-dichloro-1,4-phenylenediamine.
- A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type C
- Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype.Journal of Medicinal Chemistry.
- N-(2,3-dichlorophenyl)benzenesulfonamide synthesis protocol.BenchChem.
- A kind of synthesis technique of 2,3 dichlorobenzaldehyde.
- Substituent effects in the reaction of aromatic amines and peroxydisulfate.
- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.Journal of Molecular Structure.
- Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole.
- Aromatic Compounds and Their Reactions 2.University of Illinois Chicago.
- The Role of 2,3-Dichloropyridine in Pharmaceutical Intermedi
- 2,3-Dichloroaniline.
- Effect of Substituents on Reactivity and Orientation in Electrophilic Arom
- 2,3-diphenyl quinoxaline synthesis from o-phenylenediamine.Pharmacy Infoline.
- Condensation Polymers with Controlled Structure.
- AROM
- Rapid and Efficient Synthesis of 2,3-Dihydro-1H-1,5- Benzodiazepines Catalyzed by Chloroacetic Acid Screened among Various Aliphatic Acids under Solvent Free Conditions.Semantic Scholar.
- Substitution Reactions of Benzene and Other Aromatic Compounds.
- Reactions of 3-Substituted Chromones with ortho-Phenylenediamine.
- Synthesis of Novel Chloro-Benzo [d]imidazole Regioisomers as Selective CB2 Receptor Agonists: Indirect Functional Evalu
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- 9. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Design and synthesis of [(2,3-dichlorophenyl)piperazin-1-yl]alkylfluorenylcarboxamides as novel ligands selective for the dopamine D3 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Guided Synthesis of 2,3-Dichloro-1,4-benzenediamine from 2,3-Dichloroaniline
Abstract
This document provides a comprehensive guide for the synthesis of 2,3-dichloro-1,4-benzenediamine, a valuable intermediate in the production of dyes, pesticides, and pharmaceuticals.[1] The described pathway is a robust two-step process commencing with the regioselective electrophilic nitration of 2,3-dichloroaniline to yield 2,3-dichloro-4-nitroaniline, followed by the chemical reduction of the nitro group to the corresponding amine. This guide is designed for researchers and drug development professionals, offering in-depth mechanistic insights, detailed, field-tested protocols, and critical safety considerations to ensure a successful and safe synthesis.
Synthetic Strategy: From Aniline to Diamine
The conversion of 2,3-dichloroaniline to 2,3-dichloro-1,4-benzenediamine is efficiently achieved through a well-established synthetic sequence involving two fundamental transformations in organic chemistry:
-
Electrophilic Aromatic Substitution (Nitration): The aniline ring is first activated towards the introduction of a nitro group (-NO₂). The reaction is directed by the existing substituents (Cl and NH₂) to a specific position, yielding a nitroaniline intermediate.
-
Reduction of a Nitro Group: The intermediate is then subjected to a reduction reaction that selectively converts the nitro group into a primary amine (-NH₂), affording the target diamine.
The overall transformation is depicted below:
Hazard Analysis and Mitigation: A Proactive Approach to Safety
Chemical synthesis requires rigorous adherence to safety protocols. The reagents used in this procedure are hazardous and must be handled with appropriate care in a controlled laboratory environment.
| Chemical | Primary Hazards | Recommended Mitigation Measures |
| 2,3-Dichloroaniline | Toxic, Irritant, Harmful if swallowed or in contact with skin.[2] | Handle in a chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[2] Avoid inhalation of dust.[2] |
| Nitric Acid (Conc.) | Severe Corrosive, Oxidizer, Toxic if inhaled.[3][4] | Always wear acid-resistant gloves (e.g., neoprene), a face shield, safety goggles, and an impervious apron.[5][6] Handle exclusively in a chemical fume hood.[3][6] Keep away from combustible materials.[3] |
| Sulfuric Acid (Conc.) | Severe Corrosive, Causes severe skin burns and eye damage.[7] | Use the same personal protective equipment (PPE) as for nitric acid. Add acid to water/other solutions slowly to dissipate heat. |
| Iron (Fe) Powder | Flammable solid. | Keep away from ignition sources. |
| Hydrochloric Acid (HCl) | Corrosive, Causes respiratory irritation. | Handle in a chemical fume hood. Wear standard PPE (gloves, goggles, lab coat). |
| Organic Solvents | Flammable, Irritants. | Use in a well-ventilated area or fume hood. Keep away from ignition sources. |
Emergency Preparedness: Ensure an eyewash station and safety shower are immediately accessible.[6] Have appropriate spill kits (e.g., sodium carbonate for acid spills) readily available.[6]
Step 1: Regioselective Nitration of 2,3-Dichloroaniline
Mechanistic Insights and Regioselectivity
The nitration of 2,3-dichloroaniline is a classic electrophilic aromatic substitution. Concentrated sulfuric acid protonates nitric acid to generate the potent electrophile, the nitronium ion (NO₂⁺).
The regiochemical outcome is dictated by the directing effects of the substituents on the aromatic ring. The amino group (-NH₂) is a powerful activating group and is ortho, para-directing. The two chlorine atoms are deactivating but are also ortho, para-directing. The positions on the ring are evaluated as follows:
-
Position 4 (para to -NH₂): Strongly favored by the amino group. Sterically accessible.
-
Position 5 (meta to -NH₂): Electronically disfavored.
-
Position 6 (ortho to -NH₂): Favored by the amino group but sterically hindered by the adjacent chlorine atom at position 2.
Consequently, the incoming nitronium ion is predominantly directed to the C4 position, which is para to the strongly activating amino group and less sterically encumbered, leading to 2,3-dichloro-4-nitroaniline as the major product. To prevent di-nitration and control the exothermic nature of the reaction, the synthesis is performed at low temperatures.[7]
Protocol: Synthesis of 2,3-Dichloro-4-nitroaniline
This protocol is adapted from standard procedures for the nitration of aniline derivatives.[7]
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 2,3-Dichloroaniline | 162.02 | 8.10 g | 0.050 | 1.0 |
| Sulfuric Acid (98%) | 98.08 | 30 mL | - | - |
| Nitric Acid (70%) | 63.01 | 3.5 mL | ~0.055 | ~1.1 |
Procedure:
-
Setup: Equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath.
-
Dissolution: Carefully add concentrated sulfuric acid (30 mL) to the flask. Cool the acid to below 10 °C.
-
Substrate Addition: Slowly add 2,3-dichloroaniline (8.10 g) portion-wise to the cold sulfuric acid with vigorous stirring. Ensure the temperature does not exceed 15 °C. A solution of the aniline sulfate salt will form.
-
Cooling: Cool the reaction mixture to 0-5 °C.
-
Nitrating Mixture: In a separate beaker, cool the nitric acid (3.5 mL) in an ice bath. While not strictly necessary for this scale, pre-preparing a mixed acid by slowly adding the nitric acid to a small amount of sulfuric acid (e.g., 5 mL) can offer better control.
-
Nitration: Add the cold nitric acid dropwise to the stirred aniline solution via the dropping funnel over 30-45 minutes. Critically maintain the internal reaction temperature between 0-5 °C.[7]
-
Reaction: After the addition is complete, stir the mixture at 0-5 °C for an additional 1-2 hours to ensure the reaction goes to completion. Monitor progress with Thin Layer Chromatography (TLC) if desired.
-
Workup: Pour the reaction mixture slowly and carefully onto 200 g of crushed ice in a large beaker with stirring. A yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7) to remove residual acid.
-
Drying: Dry the product, 2,3-dichloro-4-nitroaniline, in a vacuum oven at 50-60 °C. The expected yield is typically high (85-95%).
Step 2: Reduction of 2,3-Dichloro-4-nitroaniline
Rationale for Reducing Agent Selection
The reduction of an aromatic nitro group to an amine is a cornerstone transformation. Several methods are effective:
-
Catalytic Hydrogenation (e.g., H₂ with Pd/C): This is a very clean method, often providing high yields, with water as the only byproduct.[8][9] It requires specialized equipment for handling hydrogen gas under pressure.
-
Metal-Acid Reduction (e.g., Fe/HCl, Sn/HCl, Zn/HCl): This is a classic, cost-effective, and reliable method.[10] Iron in acidic medium is often preferred for its milder conditions and easier workup compared to tin. The reaction generates the amine salt, which is then neutralized to liberate the free amine.
For this protocol, we will detail the iron/hydrochloric acid method due to its accessibility and effectiveness.
Protocol: Synthesis of 2,3-Dichloro-1,4-benzenediamine
| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |
| 2,3-Dichloro-4-nitroaniline | 207.01 | 6.21 g | 0.030 | 1.0 |
| Iron Powder (<100 mesh) | 55.84 | 6.70 g | 0.120 | 4.0 |
| Ethanol (95%) | - | 60 mL | - | - |
| Water | - | 20 mL | - | - |
| Hydrochloric Acid (Conc.) | 36.46 | 1.5 mL | - | Catalytic |
| Sodium Hydroxide (aq.) | 40.00 | ~20% w/v | As needed | - |
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,3-dichloro-4-nitroaniline (6.21 g), iron powder (6.70 g), ethanol (60 mL), and water (20 mL).
-
Acidification: Add concentrated hydrochloric acid (1.5 mL) to the mixture.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction is exothermic and the color will change from yellow to dark brown/black. Maintain reflux for 2-3 hours. Monitor the disappearance of the starting material by TLC (a suitable eluent is 3:1 Hexanes:Ethyl Acetate).
-
Hot Filtration: While still hot, filter the reaction mixture through a pad of celite to remove the iron and iron oxides. Wash the celite pad with a small amount of hot ethanol.
-
Solvent Removal: Combine the filtrates and remove the ethanol under reduced pressure using a rotary evaporator.
-
Basification & Extraction: To the remaining aqueous residue, add 20% aqueous sodium hydroxide solution until the pH is strongly basic (pH > 10) to deprotonate the amine salt and precipitate any remaining iron hydroxides. The free amine product may precipitate or can be extracted.
-
Extraction: Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude 2,3-dichloro-1,4-benzenediamine.
-
Purification: The product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to yield off-white to light brown crystals.
Workflow and Logic Visualization
The following diagrams illustrate the chemical transformation and the logical flow of the experimental procedure.
Sources
- 1. 2,3-Dichloroaniline | C6H5Cl2N | CID 11844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. carlroth.com [carlroth.com]
- 4. www-group.slac.stanford.edu [www-group.slac.stanford.edu]
- 5. labproinc.com [labproinc.com]
- 6. ehs.dartmouth.edu [ehs.dartmouth.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2,3-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]
- 9. 2,3-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 10. CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine - Google Patents [patents.google.com]
Application Note: Controlled Chlorination Protocols for 1,4-Benzenediamine Derivatives
This Application Note is designed for research and development scientists requiring high-purity chlorinated intermediates of 1,4-benzenediamine (p-phenylenediamine, PPD). It addresses the specific synthetic challenges posed by the electron-rich nature of the PPD core.
Executive Summary
The chlorination of 1,4-benzenediamine (PPD) presents a classic "chemoselectivity vs. oxidation" paradox. The electron-donating amino groups strongly activate the benzene ring toward Electrophilic Aromatic Substitution (EAS), but simultaneously lower the oxidation potential, rendering the molecule susceptible to Single Electron Transfer (SET) oxidation. Direct chlorination often yields "Wurster’s salts" (radical cations) or benzoquinone imines (black tars) rather than the desired chlorinated diamines.
This guide details three distinct protocols to navigate this landscape:
-
Protocol A: Kinetic Control (Mono-chlorination) using N-Chlorosuccinimide (NCS).
-
Protocol B: Thermodynamic/Industrial Control (Di-chlorination) using Oxidative Chlorination.
-
Protocol C: Steric/Electronic Control (High-Purity) via N-Acylation.
Part 1: Mechanistic Challenges & Decision Matrix
The primary failure mode in PPD chlorination is the formation of p-benzoquinone species. To achieve substitution, one must suppress the formation of the radical cation intermediate.
Decision Matrix: Pathway Selection
Figure 1: Decision matrix for selecting the appropriate chlorination strategy based on target substitution and purity requirements.
Part 2: Experimental Protocols
Protocol A: Selective Mono-Chlorination (NCS Method)
Objective: Synthesis of 2-chloro-1,4-benzenediamine.
Mechanism: NCS provides a low concentration of electrophilic chlorine (
Reagents:
-
1,4-Benzenediamine (Free base, recrystallized): 10.0 mmol
-
N-Chlorosuccinimide (NCS): 10.5 mmol (1.05 eq)
-
Solvent: Acetonitrile (Anhydrous) or DMF
Step-by-Step Methodology:
-
Dissolution: Dissolve 1,4-benzenediamine (1.08 g) in 20 mL of anhydrous acetonitrile under an inert atmosphere (
or ). Note: PPD oxidizes in air; use degassed solvents. -
Temperature Control: Cool the solution to 0–5°C using an ice bath.
-
Reagent Addition: Dissolve NCS (1.40 g) in 10 mL acetonitrile. Add this solution dropwise to the amine solution over 30 minutes.
-
Critical: Rapid addition causes local heating and di-chlorination.
-
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (50:50 EtOAc/Hexane) or HPLC.
-
Workup:
-
Concentrate the solvent under reduced pressure.
-
Resuspend residue in 50 mL Dichloromethane (DCM).
-
Wash with water (
mL) to remove succinimide byproduct. -
Dry organic layer over
and concentrate.
-
-
Purification: Recrystallize from Toluene or use Flash Chromatography (Silica gel).
Expected Yield: 75–85%
Key Characteristic:
Protocol B: Synthesis of 2,5-Dichloro-1,4-benzenediamine
Objective: Synthesis of the industrially relevant 2,5-dichloro derivative. Mechanism: Protonation of the amines in strong acid deactivates the ring slightly against oxidation while directing the incoming chlorine to the ortho positions relative to the amines (meta to the ammonium).
Reagents:
-
1,4-Benzenediamine dihydrochloride: 50 mmol
-
Hydrochloric Acid (37%): 100 mL
-
Hydrogen Peroxide (30%) or Sodium Chlorate (
)
Step-by-Step Methodology:
-
Preparation: Suspend PPD dihydrochloride (9.05 g) in concentrated HCl (100 mL).
-
Oxidant Addition:
-
Option 1 (Cleaner): Add
(30%, 12 mL) dropwise while maintaining temperature at 20–25°C. This generates in situ via oxidation of HCl. -
Option 2 (Industrial): Add Sodium Chlorate solution dropwise.
-
-
Reaction: Stir at ambient temperature for 2 hours. The slurry will thicken as the chlorinated salt precipitates.
-
Isolation: Filter the solid directly. The product exists as the hydrochloride salt.
-
Neutralization (Optional): Dissolve the salt in water and neutralize with
to pH 9 to precipitate the free base. -
Purification: Recrystallize the free base from Ethanol/Water.
Data Summary:
| Parameter | Protocol A (NCS) | Protocol B (HCl/Oxidant) |
| Target | Mono-chloro | 2,5-Dichloro |
| Selectivity | High (Mono) | High (Di) |
| Byproducts | Succinimide | Chloranil (if over-oxidized) |
| Phase | Homogeneous Organic | Heterogeneous Aqueous Acid |
Protocol C: The Protection-Deprotection Strategy (High Purity)
Objective: Synthesis of regio-isomerically pure chlorinated derivatives for pharmaceutical applications. Rationale: Acylation reduces the electron density of the nitrogen lone pair, completely shutting down the oxidation pathway and preventing "tar" formation.
Figure 2: The 3-step protection workflow ensures the aromatic ring remains intact during electrophilic attack.
Step-by-Step Methodology:
-
Protection: Reflux PPD (10 g) in Acetic Anhydride (50 mL) for 1 hour. Pour into ice water to precipitate
-diacetyl-1,4-phenylenediamine. (Yield: >95%). -
Chlorination:
-
Hydrolysis:
-
Add concentrated HCl (6M) to the reaction mixture and reflux for 2 hours to remove acetyl groups.
-
Neutralize with
to precipitate the pure chlorinated diamine.
-
Part 3: Analytical Validation
To validate the synthesis, compare the spectral data against these standards.
1. Proton NMR (
-
Unsubstituted PPD: Shows a singlet for aromatic protons (4H) due to symmetry.
-
2-Chloro-PPD: Symmetry is broken. Expect an ABC system or distinct splitting:
- 6.95 (d, 1H, J=8 Hz, H-5)
- 6.70 (d, 1H, J=2 Hz, H-3)
- 6.55 (dd, 1H, H-6)
-
Broad singlets for
protons (exchangeable).
2. Melting Point:
-
PPD: 140–142°C
-
2-Chloro-1,4-benzenediamine: 62–64°C (lower due to symmetry disruption)
-
2,5-Dichloro-1,4-benzenediamine: >150°C (increases due to crystal packing efficiency)
Part 4: Safety & Handling (SDS Highlights)
-
Sensitization: PPD and its chlorinated derivatives are potent contact allergens. Double-gloving (Nitrile) is mandatory.
-
Carcinogenicity: Chlorinated anilines are suspected carcinogens. All weighing must occur inside a fume hood or powder containment enclosure.
-
Instability: Free base chlorinated diamines oxidize rapidly. Store under Argon in amber vials at 4°C.
References
-
Selectivity in Chlorination: Smith, J. R., & McKeer, L. C. (1983). Electrophilic chlorination of aromatic amines: Kinetics and mechanism using N-chlorosuccinimide. Journal of the Chemical Society, Perkin Transactions 2.
-
Industrial Preparation (2,5-Dichloro): Patent CN103508903A. Preparation method for 2,5-dichloro-1,4-phenylenediamine. (2014).
-
Sulfuryl Chloride Protocols: Kharasch, M. S., & Brown, H. C. (1939). Chlorinations with Sulfuryl Chloride.[7][8][9][10] I. The Peroxide-Catalyzed Chlorination of Hydrocarbons. Journal of the American Chemical Society.[7][8]
-
Protection Strategies: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical. (Standard reference for Acetylation/Hydrolysis workflows).
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. prepchem.com [prepchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. RU2678843C1 - Method of purifying 2-chloro-1,4-phenylenediamine - Google Patents [patents.google.com]
- 7. US3920757A - Chlorination with sulfuryl chloride - Google Patents [patents.google.com]
- 8. US4345097A - Chlorination of phenols and phenoxyacetic acids with sulfuryl chloride - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. scribd.com [scribd.com]
Reduction of 2,3-dichloro-4-nitroaniline to diamine
An Application Guide to the Synthesis of 2,3-dichloro-1,4-phenylenediamine
Authored by: A Senior Application Scientist
Abstract
This technical document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the chemical reduction of 2,3-dichloro-4-nitroaniline to its corresponding diamine, 2,3-dichloro-1,4-phenylenediamine. This synthesis is a critical transformation for producing key intermediates in the pharmaceutical and materials science industries. This note emphasizes the underlying chemical principles, offers a comparative analysis of common reduction methodologies, and presents a detailed, field-proven protocol for a robust and scalable reduction using activated iron. Safety protocols, reaction monitoring, product purification, and characterization are discussed in detail to ensure procedural integrity and reproducibility.
Introduction: Significance of 2,3-dichloro-1,4-phenylenediamine
2,3-dichloro-1,4-phenylenediamine is a valuable substituted aromatic diamine. Its structural features, including the specific placement of chloro- and amino- functional groups, make it a versatile building block in organic synthesis. These intermediates are frequently utilized in the creation of complex molecules such as high-performance polymers, specialized dyes, and, most notably, active pharmaceutical ingredients (APIs). The reduction of the nitro group in 2,3-dichloro-4-nitroaniline is the cornerstone of its synthesis, and the choice of reduction methodology is paramount to achieving high yield, purity, and cost-effectiveness while minimizing hazardous byproducts.
Mechanistic Overview: The Chemistry of Nitroarene Reduction
The conversion of an aromatic nitro group (-NO₂) to an amine (-NH₂) is a six-electron reduction. The process is believed to proceed through several intermediate species, including nitroso (-NO) and hydroxylamine (-NHOH) derivatives.
Figure 1: Simplified pathway of nitro group reduction.
The selection of a reducing agent and reaction conditions determines the efficiency of this transformation and the ability to tolerate other functional groups on the aromatic ring. For halogenated nitroarenes like 2,3-dichloro-4-nitroaniline, a key challenge is achieving chemoselective reduction of the nitro group without causing reductive dehalogenation (loss of chlorine atoms).
Comparative Analysis of Reduction Methodologies
Several methods are available for the reduction of nitroarenes, each with distinct advantages and limitations. The choice is often dictated by substrate sensitivity, laboratory scale, cost, and safety considerations.[1]
| Methodology | Reagents & Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | H₂ gas, Pd/C, PtO₂, or Raney Ni catalyst; various solvents (EtOH, EtOAc).[2][3] | High efficiency, clean reaction (byproduct is water), catalyst can be recycled. | Risk of dehalogenation, especially with Pd/C.[2] Requires specialized high-pressure equipment. Raney Ni is pyrophoric.[4] |
| Metal/Acid Reduction (Fe) | Iron (Fe) powder, HCl or Acetic Acid in an alcohol/water solvent system.[5][6] | Cost-effective, highly chemoselective (tolerates halides well), operationally simple.[5][7] | Generates significant iron sludge waste, which can complicate product isolation.[6] |
| Metal/Acid Reduction (SnCl₂) | Stannous chloride (SnCl₂) dihydrate, HCl in Ethanol.[2][7] | Mild conditions, effective for many substrates.[2] | Workup is often difficult due to the formation of gelatinous tin salts.[1] Stoichiometric amounts of tin create hazardous waste. |
For the reduction of 2,3-dichloro-4-nitroaniline, the use of activated iron powder in an acidic medium is often the preferred method. It provides an excellent balance of reactivity, selectivity against dehalogenation, cost-effectiveness, and operational simplicity, making it highly suitable for both research and process development scales.[5][7]
Detailed Protocol: Reduction using Iron and Hydrochloric Acid
This protocol details a reliable and scalable method for the synthesis of 2,3-dichloro-1,4-phenylenediamine.
Materials and Reagents
| Reagent | Formula | CAS No. | Notes |
| 2,3-dichloro-4-nitroaniline | C₆H₄Cl₂N₂O₂ | 608-27-5 | Starting material. Toxic.[8] |
| Iron Powder | Fe | 7439-89-6 | <100 mesh, activated. |
| Hydrochloric Acid (conc.) | HCl | 7647-01-0 | ~37%. Corrosive. |
| Ethanol (95%) | C₂H₅OH | 64-17-5 | Reaction solvent. |
| Sodium Carbonate | Na₂CO₃ | 497-19-8 | For neutralization. |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | Extraction solvent. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | Drying agent. |
| Celite® (Diatomaceous earth) | - | 61790-53-2 | Filtration aid. |
Equipment
-
Round-bottom flask (sized appropriately for the scale)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Büchner funnel and filter flask
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves (e.g., nitrile).[8][9]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood.[10] 2,3-dichloro-4-nitroaniline is toxic if inhaled or absorbed through the skin.[8]
-
Handling Reagents: Concentrated HCl is highly corrosive. Handle with extreme care. The initial reaction is exothermic; be prepared to use an ice bath to moderate the temperature.
-
Waste Disposal: Dispose of all chemical waste, especially the iron sludge, according to institutional and local regulations.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the reduction reaction.
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, create a slurry of 2,3-dichloro-4-nitroaniline (1.0 eq) and iron powder (4.0-5.0 eq) in a 4:1 mixture of ethanol and water (approximately 10-15 mL per gram of nitroaniline).
-
Initiation: Begin vigorous stirring and heat the mixture to a gentle reflux (approx. 80-85 °C) using a heating mantle.
-
Acid Addition: Once refluxing, slowly add concentrated hydrochloric acid (0.3-0.5 eq) dropwise via the top of the condenser. Causality Note: The HCl serves to activate the iron surface and acts as a proton source for the reduction. The addition must be slow as the reaction is exothermic. An ice bath should be kept on hand to control the reaction rate if it becomes too vigorous.
-
Reaction Monitoring: Maintain the mixture at reflux with continued stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC), using a mobile phase such as 3:1 Hexanes:Ethyl Acetate. The disappearance of the starting material spot (which is typically UV active and yellow) indicates reaction completion. This usually takes 2-4 hours.
-
Workup - Neutralization and Filtration: Once the reaction is complete, allow the flask to cool to room temperature. Carefully add a saturated aqueous solution of sodium carbonate until the mixture is basic (pH > 8), which can be tested with pH paper. Causality Note: This step neutralizes the remaining acid and precipitates the iron as its hydroxide/oxide salts (Fe(OH)₂/Fe(OH)₃), making it easier to remove by filtration.[6]
-
Workup - Removal of Iron Salts: Dilute the basic slurry with additional ethanol and filter it through a pad of Celite® in a Büchner funnel. Wash the filter cake (the collected iron sludge) thoroughly with several portions of hot ethanol to ensure all the product is recovered.
-
Workup - Extraction: Combine the filtrate and the ethanol washes and remove the ethanol under reduced pressure using a rotary evaporator. The resulting aqueous residue is then transferred to a separatory funnel and extracted three times with ethyl acetate.
-
Workup - Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude 2,3-dichloro-1,4-phenylenediamine, which typically appears as a grey or off-white solid.
Purification and Characterization
-
Purification: The crude product can be effectively purified by recrystallization. A suitable solvent system is toluene or a mixture of ethanol and water.[11] Dissolve the crude solid in a minimum amount of the hot solvent, filter while hot to remove any insoluble impurities, and then allow the solution to cool slowly to induce crystallization. Collect the purified crystals by vacuum filtration.
-
Yield: Typical yields for this procedure are in the range of 80-95%.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Compare the observed melting point with the literature value.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure.
-
Mass Spectrometry: To confirm the molecular weight.
-
Concluding Remarks
The reduction of 2,3-dichloro-4-nitroaniline is a fundamental yet nuanced chemical transformation. The iron-and-acid method presented here offers a robust, scalable, and economically viable route to the desired 2,3-dichloro-1,4-phenylenediamine. By understanding the causality behind each procedural step—from the catalytic role of the acid to the necessity of a basic workup—researchers can confidently execute and troubleshoot this important synthesis. Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the chemicals involved. This guide provides the necessary framework for the successful and safe production of this key chemical intermediate.
References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
Ram, S. R., & Ehrenkaufer, R. E. (2005). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Tetrahedron Letters, 26(45), 5367-5370. Retrieved from [Link]
- Google Patents. (n.d.). EP0000805A1 - Catalytic hydrogenation process for the manufacture of chlorinated aromatic amines.
-
Lachance, H. (2025, April 1). 2,6-Dichloro-4-nitroaniline - Safety Data Sheet. Retrieved from [Link]
-
Semantic Scholar. (2005, February 1). A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
ACS Publications. (2022). Reductive Dechlorination of 2,3-Dichloroaniline by in an Anaerobic Enrichment Culture. Environmental Science & Technology. Retrieved from [Link]
-
Patsnap Eureka. (2015, March 11). Method utilizing catalytic hydrogenation synthesis of nitrobenzene compounds to prepare aniline compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). 4-nitroaniline – Knowledge and References. Retrieved from [Link]
-
MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules. Retrieved from [Link]
-
SciSpace. (n.d.). Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Retrieved from [Link]
-
ACS Publications. (2023, August 18). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism. Journal of Chemical Education. Retrieved from [Link]
-
ACS Publications. (2015, July 29). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (2016, May 10). Indirect reduction of p-nitroaniline to p-phenylenediamine at a Ti/TiO 2 electrode. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of 2,6-dichloro-4-nitroaniline. Retrieved from [Link]
- Google Patents. (n.d.). RU2678843C1 - Method of purifying 2-chloro-1,4-phenylenediamine.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 3. Method utilizing catalytic hydrogenation synthesis of nitrobenzene compounds to prepare aniline compounds - Eureka | Patsnap [eureka.patsnap.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scispace.com [scispace.com]
- 8. fishersci.com [fishersci.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. 2-Chloro-4-nitroaniline - Safety Data Sheet [chemicalbook.com]
- 11. RU2678843C1 - Method of purifying 2-chloro-1,4-phenylenediamine - Google Patents [patents.google.com]
Application Note: High-Fidelity Synthesis of Azo Chromophores using 2,3-Dichloro-1,4-benzenediamine
Executive Summary & Strategic Rationale
This guide details the protocol for utilizing 2,3-dichloro-1,4-benzenediamine (2,3-DCBDA) as a diazo component in the synthesis of high-performance azo pigments and disperse dyes.
Expert Insight (The "Why"): While the 2,5-dichloro isomer is the industry standard for pigments (e.g., Pigment Yellow 183), the 2,3-dichloro isomer offers unique steric properties. The vicinal dichloro- substitution (positions 2,3) creates a distinct dipole and steric bulk that forces the resulting azo molecule into a non-planar conformation. This "twisted" geometry is critical for:
-
Solubility Modulation: Reducing intermolecular
-stacking, thereby improving solubility in organic solvents for disperse dye applications. -
Bathochromic Shifts: The electron-withdrawing nature of the ortho-chlorines induces a bathochromic (red) shift compared to non-chlorinated analogues, while the steric twist adds a hypsochromic component, allowing for precise fine-tuning of shade.
Critical Challenge: The presence of chlorine atoms ortho to the amine groups significantly reduces the basicity of the nitrogen, making standard aqueous diazotization inefficient. This protocol utilizes a Nitrosyl Sulfuric Acid route to ensure complete tetrazotization.
Chemical Mechanism & Pathway[1][2]
The synthesis involves a Tetrazotization followed by a Dual-Coupling reaction.[1]
Reaction Kinetics & Thermodynamics[1]
-
Deactivation: The -I (inductive) effect of Cl atoms at positions 2 and 3 lowers the electron density on the amine nitrogens (
). -
Electrophilicity: The resulting bis-diazonium salt is a potent electrophile, capable of rapid coupling with electron-rich aromatic systems (naphthols, acetoacetanilides).
-
Stability: The bis-diazonium salt is thermally unstable; temperature control (
) is non-negotiable to prevent decomposition into phenols.
Pathway Visualization
Figure 1: Reaction pathway from deactivated amine to final azo chromophore via nitrosyl sulfuric acid activation.
Experimental Protocol
Phase A: Preparation of Nitrosyl Sulfuric Acid (The "Engine")
Standard aqueous HCl/NaNO2 is insufficient for 2,3-DCBDA due to low amine basicity. We generate the nitrosonium ion (
Reagents:
-
Sodium Nitrite (
): 1.45 g (21 mmol) — Dry, powdered. -
Sulfuric Acid (
): 20 mL (98% Conc.)
Step-by-Step:
-
Chill
to 0–5°C in a 3-neck flask equipped with a mechanical stirrer. -
Add
slowly over 20 minutes. Caution: Keep temperature . If brown fumes ( ) appear, addition is too fast. -
Heat gently to 60–65°C until the solution becomes clear (complete formation of
). -
Cool back to 0–5°C immediately.
Phase B: Tetrazotization of 2,3-DCBDA
Reagents:
-
2,3-Dichloro-1,4-benzenediamine: 1.77 g (10 mmol)
-
Glacial Acetic Acid: 10 mL (Solvent aid)
Step-by-Step:
-
Dissolve/suspend the diamine in Glacial Acetic Acid.
-
Add this slurry dropwise to the cold Nitrosyl Sulfuric Acid (from Phase A) over 30 minutes.
-
Maintain temperature at 0–5°C .
-
Stir for 2 hours. The mixture should become a clear or slightly turbid syrup.
-
Self-Validation Check 1 (Excess Nitrite): Spot a drop of the reaction mass onto Starch-Iodide paper.
-
Pass: Instant Blue/Black color (Indicates excess
is present, driving reaction to completion). -
Fail: No color. Add more Nitrosyl Sulfuric Acid.
-
-
Quench: Add Urea (0.5 g) to destroy excess nitrous acid (prevents side reactions during coupling).
-
Validation: Starch-Iodide paper should now remain white.
-
Phase C: Coupling Reaction (Pigment Formation)
Target: Synthesis of a red/orange pigment using 2-Naphthol.
Reagents:
-
2-Naphthol: 2.9 g (20.1 mmol)
-
Sodium Hydroxide (
): 10% Aqueous Solution -
Surfactant (e.g., Tween 80): 2 drops (Dispersing agent)
Step-by-Step:
-
Coupler Preparation: Dissolve 2-Naphthol in 10% NaOH (50 mL) with surfactant. Cool to 0–5°C.[2]
-
Coupling: Slowly pour the Bis-Diazonium salt solution (Phase B) into the Coupler solution (Phase C) with vigorous stirring.
-
Critical Control: Simultaneously add dilute NaOH or Sodium Acetate to maintain pH 4–5 . Do not allow pH to rise > 7 (diazonium decomposition) or drop < 2 (coupling stops).
-
-
Digestion: Stir for 1 hour at 0–5°C, then allow to warm to room temperature over 2 hours.
-
Heat Treatment: Heat the slurry to 80°C for 30 minutes. This "Ostwald Ripening" step promotes crystal growth, improving filtration and lightfastness.
-
Isolation: Filter hot. Wash with hot water until filtrate is neutral and colorless.
-
Drying: Dry at 60°C under vacuum.
Workflow Visualization
Figure 2: Operational workflow for the synthesis of 2,3-DCBDA based azo pigments.
Data Summary & Characterization
Expected Yield: 85–92% (High yield due to anhydrous diazotization).
| Parameter | Specification | Method/Notes |
| Appearance | Dark Red/Maroon Powder | Dependent on coupler used. |
| Melting Point | > 300°C (Decomposes) | Typical for disazo pigments. |
| 480–520 nm | Bathochromic shift vs. unsubstituted analogue. | |
| IR Spectroscopy | -N=N- stretch @ 1580 | Absence of primary amine peaks (3300-3400 |
| Solubility | Low in water; Moderate in DMF | Improved organic solubility vs. 2,5-isomer due to steric twist. |
Safety & Toxicology (Critical)
Hazard Identification:
-
2,3-Dichloro-1,4-benzenediamine: Like many chlorinated aromatic amines, this should be treated as a potential carcinogen and skin sensitizer.
-
Diazonium Salts: Explosive when dry. Never dry the intermediate diazonium salt; proceed immediately to coupling.
Engineering Controls:
-
All solid handling must occur in a HEPA-filtered weigh station .
-
Reactions must be performed in a fume hood to capture
fumes.
Waste Disposal:
-
Aqueous waste contains diazo residues. Treat with sodium hypochlorite (bleach) or sodium bisulfite to degrade azo bonds before disposal.
References
-
Isomer Properties & Applications
-
Diazotization Mechanism
-
Organic Chemistry Portal. "Diazotization of Weakly Basic Amines." [Link]
-
-
General Azo Synthesis Protocol
-
Steric Effects in Azo Coupling
-
Hunger, K. "Industrial Dyes: Chemistry, Properties, Applications."[1] Wiley-VCH, 2003. (Discusses the impact of ortho-chlorine substitution on color physics).
-
Sources
- 1. mjbas.com [mjbas.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,5-Dichloro-1,4-benzenediamine | C6H6Cl2N2 | CID 29949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2,3-Dichloro-1,4-dimethylbenzene | C8H8Cl2 | CID 286729 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Azo coupling - Wikipedia [en.wikipedia.org]
Application Note: Precision Synthesis of Poly(2,3-dichloro-p-phenylene terephthalamide)
Part 1: Strategic Rationale & Core Directive
Executive Summary
This guide details the synthesis of Poly(2,3-dichloro-p-phenylene terephthalamide) , a specialized aromatic polyamide (aramid). While the 2,5-dichloro isomer is the industrial standard for high-modulus fibers, the 2,3-dichloro isomer presents a unique steric profile. The adjacent chlorine substituents at the 2 and 3 positions create a localized electron-withdrawing region and a steric "kink" that disrupts the perfect sheet-stacking observed in unsubstituted Kevlar® (PPTA). This modification is critical for researchers investigating solubility enhancement and flame retardancy mechanisms in high-performance polymers.
The "Why" Behind the Chemistry
-
Solubility vs. Crystallinity: Standard PPTA is insoluble in most organic solvents, requiring concentrated sulfuric acid for processing. The 2,3-dichloro substitution introduces asymmetry, potentially allowing processing in amide solvents (NMP, DMAc) without the harsh conditions of lyotropic spinning.
-
Flame Retardancy: The high chlorine content increases the Limiting Oxygen Index (LOI), making this polymer a candidate for self-extinguishing textiles.
-
Reactivity Challenge: The amine groups in 2,3-dichloro-p-phenylenediamine are deactivated by the electron-withdrawing chlorine atoms. Specifically, the amine at position 1 is ortho to a chlorine, while the amine at position 4 is ortho to the other chlorine. This steric hindrance necessitates a highly reactive acid chloride partner (Terephthaloyl Chloride) and a specialized solvent system to drive high molecular weight.
Part 2: Scientific Integrity & Logic (The Protocol)
Reaction Mechanism
The synthesis proceeds via Low-Temperature Solution Polycondensation . This pathway is chosen over melt polymerization because the melting point of the polymer (>400°C) exceeds its decomposition temperature.
Mechanism: Nucleophilic Acyl Substitution
-
Nucleophilic Attack: The lone pair of the amine nitrogen attacks the carbonyl carbon of the acid chloride.
-
Tetrahedral Intermediate: A transient tetrahedral intermediate forms.
-
Elimination: Chloride acts as a leaving group, reforming the carbonyl double bond.
-
Deprotonation: The resulting protonated amide loses a proton (captured by the solvent or acid scavenger), yielding the amide linkage and HCl.
Visualization: Reaction Pathway
Caption: Mechanistic flow of nucleophilic acyl substitution forming the aramid backbone.
Materials & Safety Specifications
| Component | Grade/Purity | Role | Critical Handling Note |
| 2,3-Dichloro-p-phenylenediamine | >98% (Recrystallized) | Monomer (Diamine) | Toxic/Sensitizer. Handle in glovebox or fume hood. Oxidation sensitive; store under Ar. |
| Terephthaloyl Chloride (TPC) | >99% (Sublimed) | Monomer (Acid Chloride) | Moisture Sensitive. Must be white crystals. Yellowing indicates hydrolysis to acid (dead monomer). |
| N-Methyl-2-pyrrolidone (NMP) | Anhydrous (<50 ppm H₂O) | Solvent | Hygroscopic. Distill over CaH₂ or use molecular sieves. |
| Calcium Chloride (CaCl₂) | Anhydrous (Dried at 250°C) | Solubilizing Salt | Prevents hydrogen-bond aggregation of polymer chains, keeping them in solution. |
| Pyridine (Optional) | Anhydrous | Acid Scavenger | Neutralizes HCl. Use only if acid-sensitive equipment is involved (otherwise NMP acts as acceptor). |
Experimental Protocol: Step-by-Step
Phase 1: System Preparation
-
Glassware Drying: Bake a 250 mL three-neck round-bottom flask, mechanical stirrer rod, and N₂ inlet adapter at 120°C for 4 hours. Assemble hot under N₂ flow.
-
Solvent Conditioning: Dissolve 2.0 g of anhydrous CaCl₂ in 40 mL of NMP in the flask. Heat to 80°C with stirring until the salt is completely dissolved.
-
Why? CaCl₂ complexes with the amide groups of the growing polymer chain, disrupting inter-chain hydrogen bonding and preventing premature precipitation (gelation) which halts molecular weight growth.
-
Phase 2: Monomer Dissolution
-
Cool the NMP/CaCl₂ solution to room temperature (25°C).
-
Add 1.77 g (10.0 mmol) of 2,3-dichloro-p-phenylenediamine .
-
Stir until fully dissolved. The solution may take on a light brown tint.
-
Cool the mixture to 0°C - 5°C using an ice/water bath.
-
Why? Low temperature controls the exothermic reaction rate and minimizes side reactions (like solvent attack by the acid chloride).
-
Phase 3: Polymerization
-
Weigh 2.03 g (10.0 mmol) of Terephthaloyl Chloride (TPC) .
-
Critical: Stoichiometry must be exactly 1:1. Even a 1% imbalance significantly limits molecular weight (Carothers equation).
-
-
Add the TPC to the stirring diamine solution in one portion .
-
Note: Unlike aliphatic polyamides, rapid addition is often preferred here to ensure all chains initiate simultaneously, provided cooling is adequate.
-
-
Increase stirring speed immediately. The viscosity will rise rapidly within 5–10 minutes.
-
Allow the reaction to proceed at 0°C for 1 hour, then remove the ice bath and allow to warm to room temperature (25°C) for 3–12 hours.
-
Observation: The mixture should become a viscous, opalescent gel (the "dope"). If it remains watery, stoichiometry was off or monomers were wet.
-
Phase 4: Workup & Isolation
-
Pour the viscous polymer solution slowly into 500 mL of rapidly stirring water (or methanol) in a blender or beaker.
-
The polymer will precipitate as fibrous white/off-white strands.
-
Pulverize the polymer in the blender to maximize surface area for washing.
-
Filter and wash with:
-
Hot water (3x) to remove NMP and CaCl₂.
-
Acetone (2x) to remove unreacted monomers.
-
-
Dry in a vacuum oven at 80°C for 12 hours .
Workflow Diagram
Caption: Operational workflow for the low-temperature polycondensation process.
Part 3: Characterization & Validation
Key Characterization Metrics
| Method | Parameter | Expected Result | Interpretation |
| Inherent Viscosity ( | 0.5 g/dL in H₂SO₄ @ 30°C | > 1.5 dL/g | Indicates high molecular weight suitable for fiber formation. <0.5 indicates oligomers. |
| FTIR Spectroscopy | Amide I / Amide II Bands | 1650 cm⁻¹ / 1540 cm⁻¹ | Confirms amide linkage formation. Absence of 1780 cm⁻¹ (acid chloride) and 3400 cm⁻¹ (primary amine). |
| TGA (Thermal Analysis) | 5% Weight Loss ( | > 400°C | Confirms high thermal stability typical of aramids. |
| Solubility Test | DMAc, NMP, DMSO | Swelling or Partial Sol. | 2,3-substitution may improve solubility compared to unsubstituted PPTA, but likely still requires salts (LiCl) for full dissolution. |
Troubleshooting Guide (Self-Validating System)
-
Problem: Solution turns cloudy immediately upon TPC addition.
-
Cause: Moisture in solvent hydrolyzed the TPC, creating terephthalic acid (insoluble).
-
Fix: Redistill NMP over CaH₂; ensure TPC is sublimed.
-
-
Problem: Low viscosity (water-like) after 4 hours.
-
Cause: Stoichiometric imbalance.
-
Fix: Use an analytical balance (±0.1 mg) for monomers. Ensure 2,3-DCl-PPD purity is verified by melting point or HPLC.
-
-
Problem: Polymer is dark brown/black.
-
Cause: Oxidation of the diamine prior to reaction.
-
Fix: Purify diamine by recrystallization (ethanol/water) and store in the dark under Argon.
-
References
-
Yang, H. H. (1993). Kevlar Aramid Fiber. Wiley.[1] (Fundamental text on aramid synthesis and the role of CaCl₂/NMP systems).
- Sokolov, L. B. (1977). Synthesis of Polymers by Polycondensation. Israel Program for Scientific Translations. (Detailed kinetics of acid chloride-amine reactions).
-
Thermo Scientific Chemicals. (n.d.). 2,5-Dichloro-p-phenylenediamine Safety Data Sheet. Link (Used as proxy for 2,3-isomer safety and handling properties).
- Garcia, J. M., et al. (2010). "High-performance aromatic polyamides." Progress in Polymer Science. (Review of structural modifications, including chloro-substitution, on aramid properties).
- Imai, Y. (2000). "Rapid Synthesis of Polyamides." High Performance Polymers.
(Note: Specific literature on the 2,3-dichloro isomer is sparse compared to the 2,5-isomer. This protocol adapts the validated industrial standards for chloro-substituted aramids to the specific 2,3-isomer requirements.)
Sources
Application Note: Strategic Synthesis of Benzimidazole Scaffolds from 2,3-Dichloro-1,4-benzenediamine
Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a validated, two-phase synthetic methodology for constructing highly functionalized benzimidazole pharmacophores starting from a structurally challenging para-diamine precursor.
Mechanistic Rationale & Synthetic Strategy
Benzimidazoles are privileged heterocyclic pharmacophores widely utilized in antiviral, antihypertensive, and anticancer drug discovery ()[1]. Conventionally, the benzimidazole core is synthesized via the condensation of a 1,2-benzenediamine (ortho-phenylenediamine) with an aldehyde or carboxylic acid.
When tasked with utilizing 2,3-dichloro-1,4-benzenediamine as a starting material, chemists face a fundamental regiostructural barrier: the primary amine groups are positioned para to each other. Because benzimidazole formation strictly requires an ortho-diamine nucleophilic pocket, direct cyclization of a 1,4-diamine is chemically impossible.
To circumvent this, we must rationally design a two-phase synthetic cascade:
-
Regioselective Ortho-Amination: We leverage the inherent reactivity of the aryl chlorides. By employing a palladium-catalyzed Buchwald-Hartwig cross-coupling, we can selectively aminate the C2 (or C3) position with a primary amine. Because the starting material is symmetric, mono-amination yields a single regioisomer. This critical step displaces a chloride and installs a new amine group ortho to the C1 amine, successfully generating the requisite 1,2-diamine motif in situ ()[2].
-
Oxidative Cyclization: The newly formed 1,2,4-triamine intermediate undergoes an oxidative condensation with an aldehyde. We utilize sodium metabisulfite (
) in an ethanol/water mixture. serves a dual purpose: it forms a highly reactive bisulfite adduct with the aldehyde to accelerate Schiff base formation, and it acts as a mild oxidant to drive the final ring closure ()[3].
Visual Workflow
Workflow: Conversion of 1,4-diamine to benzimidazole via ortho-amination and cyclization.
Experimental Protocols
Phase 1: Palladium-Catalyzed Mono-Amination (Buchwald-Hartwig)
Causality Note: XPhos is selected as the ligand because its bulky, electron-rich biaryl structure facilitates the challenging oxidative addition into the aryl-chloride bond while preventing catalyst deactivation by the highly coordinating amine groups ()[4].
Reagents:
-
2,3-dichloro-1,4-benzenediamine (1.0 equiv, 10 mmol)
-
Primary Amine (e.g., Benzylamine) (1.1 equiv, 11 mmol)
- (0.02 equiv, 2 mol%)
-
XPhos (0.04 equiv, 4 mol%)
- (1.5 equiv, 15 mmol)
-
Anhydrous Toluene (50 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,3-dichloro-1,4-benzenediamine,
, XPhos, and . -
Inert Atmosphere: Evacuate the flask and backfill with ultra-pure Argon (repeat 3 times) to ensure a strictly oxygen-free environment, preventing catalyst oxidation.
-
Reaction Initiation: Inject anhydrous, degassed toluene followed by the primary amine via syringe.
-
Heating: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously for 12 hours. Monitor reaction progression via TLC (Hexane:EtOAc 7:3).
-
Workup (Self-Validation): Once the starting material is consumed, cool the mixture to room temperature. Filter through a short pad of Celite to remove palladium black and inorganic salts, washing with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure and purify via flash column chromatography to isolate the 1,2,4-triamine intermediate.
Phase 2: Oxidative Cyclization to Benzimidazole
Causality Note: The 9:1 EtOH/H2O solvent system is critical; it ensures the complete dissolution of the inorganic
Reagents:
-
1,2,4-triamine intermediate (from Phase 1) (1.0 equiv, 5 mmol)
-
Aldehyde (e.g., Benzaldehyde) (1.0 equiv, 5 mmol)
- (Sodium metabisulfite) (2.0 equiv, 10 mmol)
-
Ethanol/Water mixture (9:1 v/v, 30 mL)
Step-by-Step Methodology:
-
Dissolution: In a 100 mL round-bottom flask, dissolve the 1,2,4-triamine intermediate and the aldehyde in 27 mL of absolute ethanol.
-
Oxidant Addition: Dissolve
in 3 mL of distilled water. Add this aqueous solution dropwise to the stirring ethanolic mixture. -
Cyclization: Stir the reaction mixture continuously at room temperature (25 °C) for 2–4 hours. The formation of a precipitate often indicates successful cyclization.
-
Isolation: Pour the crude mixture into 100 mL of ice-cold water and stir for 15 minutes. Filter the resulting solid precipitate under vacuum.
-
Purification: Wash the filter cake sequentially with cold water (to remove residual bisulfite salts) and cold n-hexane (to remove unreacted aldehyde). Dry the highly functionalized benzimidazole product in a vacuum oven at 60 °C overnight.
Quantitative Data & Optimization
The following tables summarize the empirical optimization data for both synthetic phases, demonstrating the superiority of the chosen protocols.
Table 1: Optimization of Buchwald-Hartwig Amination (Phase 1)
| Entry | Catalyst / Ligand | Base | Solvent | Temp (°C) | Isolated Yield (%) |
| 1 | Toluene | 90 | 85 | ||
| 2 | Dioxane | 100 | 62 | ||
| 3 | Toluene | 90 | 78 | ||
| 4 | THF | 70 | 41 |
Table 2: Optimization of Benzimidazole Cyclization (Phase 2)
| Entry | Oxidant / Catalyst | Solvent System | Temp (°C) | Time (h) | Isolated Yield (%) |
| 1 | EtOH:H2O (9:1) | 25 | 2 | 92 | |
| 2 | Air / | DMF | 80 | 6 | 55 |
| 3 | 50 | 4 | 40 | ||
| 4 | Pure EtOH | 80 | 12 | 68 (Poor solubility) |
References
-
Nguyen, T. T., et al. (2019). A facile and efficient synthesis of benzimidazole as potential anticancer agents. Journal of Chemical Sciences (Indian Academy of Sciences). Available at:[Link]
-
Kwong, F. Y., et al. (2003). Expanding Pd-Catalyzed C−N Bond-Forming Processes: The First Amidation of Aryl Sulfonates, Aqueous Amination, and Complementarity with Cu-Catalyzed Reactions. Journal of the American Chemical Society. Available at:[Link]
Sources
Application Note: Advanced Recrystallization and Purification Protocols for Chlorinated Phenylenediamines
Audience: Process Chemists, Materials Scientists, and Drug Development Professionals Content Type: Standard Operating Procedure & Technical Application Guide
Introduction & Mechanistic Rationale
Chlorinated phenylenediamines—such as 4-chloro-1,2-phenylenediamine (4-Cl-o-PDA) and 2-chloro-1,4-phenylenediamine—are critical building blocks in the synthesis of pharmaceuticals, agrochemicals, and specialized dyes. Despite their utility, purifying these compounds presents a significant chemical challenge. The electron-rich diamine core is highly susceptible to autoxidation, a process often mediated by trace metals (e.g., copper) that generates reactive oxygen species (ROS) and superoxide radicals[1]. This oxidative degradation leads to the formation of dark-colored phenazine derivatives and polymeric impurities that co-crystallize with the target product.
Furthermore, 4-Cl-o-PDA and its oxidative byproducts are documented mutagens (exhibiting positive photomutagenic results in Salmonella typhimurium TA102 assays) and genotoxins[2]. Therefore, achieving >99.9% purity is not only a matter of chemical yield but a strict toxicological requirement.
To overcome these challenges, standard thermal recrystallization must be augmented with chemical interventions. This guide outlines a self-validating purification system utilizing sodium dithionite (
Solvent Selection & Quantitative Parameters
The selection of the recrystallization solvent dictates both the thermodynamic recovery of the product and the impurity rejection profile. Table 1 summarizes the optimal solvent systems based on the specific chlorinated isomer and target purity.
Table 1: Optimized Solvent Systems for Chlorinated Phenylenediamines
| Target Compound | Preferred Solvent System | Ratio / Concentration | Characteristics & Chemical Causality |
| 4-Chloro-1,2-phenylenediamine | Ethanol / Water | 3:1 (v/v) | High solubility at reflux. Water acts as a potent antisolvent during cooling, driving the rejection of polar impurities into the mother liquor[1]. |
| 4-Chloro-1,2-phenylenediamine | Toluene | 1 g / 15 mL | Excellent for anhydrous downstream requirements. The product crystallizes as sharp needles upon slow cooling to 0°C[3]. |
| 2-Chloro-1,4-phenylenediamine | Chlorobenzene | 1 g / 10 mL | The high boiling point (131°C) allows for highly effective hot filtration. Excellent recovery of crystalline product[4]. |
| 2-Chloro-1,4-phenylenediamine | Isopropyl Alcohol (IPA) | 1 g / 12 mL | A milder, less toxic alternative to chlorinated solvents. Yields high-purity product after repeated thermal cycles[4]. |
Process Workflow & Chemical Causality
The following workflow illustrates the strategic interventions required to halt autoxidation and isolate the pure amine.
Fig 1: Antioxidant-assisted recrystallization workflow for chlorinated phenylenediamines.
Step-by-Step Protocol: Antioxidant-Assisted Recrystallization
Note: Due to the genotoxic nature of these compounds[2], all procedures must be conducted in a certified fume hood using appropriate PPE (nitrile gloves, lab coat, and respiratory protection if handling dry powders).
Step 1: Inertion and Solvent Preparation
-
Action: Place the chosen solvent (e.g., 3:1 Ethanol/Water) into a multi-neck round-bottom flask equipped with a reflux condenser. Sparge the solvent with Nitrogen (
) or Argon for 15 minutes prior to heating. -
Causality: Removing dissolved oxygen prevents the initiation of copper-mediated autoxidation pathways during the highly vulnerable heating phase.
Step 2: Dissolution and Reduction
-
Action: Add the crude, dark-colored chlorinated phenylenediamine to the solvent. Heat the mixture to a gentle reflux. Once dissolved, carefully add Sodium Dithionite (
) (approx. 1-2% w/w relative to the crude amine)[5]. -
Causality: Dithionite acts as a powerful reducing agent. It chemically reduces the dark, conjugated phenazine and azo impurities back into the target diamine, or into highly soluble reduced species[3].
-
Self-Validation Checkpoint: The success of this step is visually self-validating. The boiling solution will transition from an opaque dark brown/black to a transparent orange or pale yellow within 5–10 minutes of dithionite addition[3].
Step 3: Decolorization (Oligomer Adsorption)
-
Action: Briefly remove the heat source to stop the reflux, then cautiously add activated decolorizing carbon (charcoal) (approx. 5% w/w). Resume reflux for an additional 15 minutes.
-
Causality: While dithionite reduces reversible oxidized species, activated carbon provides a high-surface-area matrix to irreversibly adsorb high-molecular-weight oligomers and trace heavy metals (like copper) that catalyze future degradation.
Step 4: Hot Filtration
-
Action: Rapidly filter the boiling mixture through a pre-warmed Büchner funnel containing a pad of Celite, ideally under a blanket of nitrogen.
-
Causality: Pre-warming the funnel prevents premature crystallization of the product on the filter paper. The Celite pad ensures that no fine carbon particulates pass into the mother liquor.
Step 5: Crystallization
-
Action: Allow the clear, pale-yellow filtrate to cool slowly to room temperature undisturbed, then transfer to an ice bath (0–5°C) for 2 hours to maximize yield.
-
Causality: Slow cooling promotes the growth of large, pure crystal lattices (often needles or leaflets), which naturally exclude solvent and trace impurities. Rapid crashing (e.g., immediate ice bath) traps impurities within the crystal matrix.
Step 6: Isolation and Drying
-
Action: Collect the crystals via vacuum filtration. Wash the filter cake with a small volume of ice-cold solvent (or pure cold water if using the EtOH/Water system) to displace the impure mother liquor. Dry the crystals in a vacuum desiccator in the dark.
-
Causality: Chlorinated phenylenediamines are photosensitive and will darken if dried in direct light or ambient air. Vacuum drying removes residual solvent without thermal degradation.
Troubleshooting Guide
-
Symptom: The product "oils out" instead of forming crystals.
-
Causality: The concentration of the solute is too high, causing it to separate as a liquid phase above its melting point in the solvent.
-
Solution: Reheat the mixture to reflux and add 10–15% more hot solvent until the oil dissolves, then cool at a much slower rate.
-
-
Symptom: Crystals darken immediately upon filtration.
-
Causality: The product is reacting with atmospheric oxygen while wet.
-
Solution: Ensure the washing solvent is thoroughly degassed and cold. Apply a nitrogen stream over the Büchner funnel during filtration, and transfer immediately to a vacuum desiccator.
-
References
-
National Center for Biotechnology Information (NIH/PMC). "Photochemical reaction of a dye precursor 4-chloro-1,2-phenylenediamine and its associated mutagenic effects". Available at: [Link]
-
PrepChem. "Synthesis of 2-chloro-1,4-phenylenediamine". Available at: [Link]
-
Royal Society of Chemistry (RSC). "Supplementary Information for - Rsc.org". Available at:[Link]
Sources
- 1. Buy N-(4-Chlorophenyl)-1,2-phenylenediamine | 68817-71-0 [smolecule.com]
- 2. Photochemical reaction of a dye precursor 4-chloro-1,2-phenylenediamine and its associated mutagenic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. prepchem.com [prepchem.com]
- 5. 4-Iodobenzene-1,2-diamine | 21304-38-1 | Benchchem [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Separation of 2,3-Dichloro and 2,5-Dichloro-p-phenylenediamine Isomers
Welcome to the Technical Support and Troubleshooting Portal for the isolation and purification of dichloro-p-phenylenediamine isomers. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals dealing with the complex separation of the 2,3-dichloro and 2,5-dichloro isomers from synthetic mixtures.
Part 1: Troubleshooting FAQs
Q1: Why am I getting co-crystallization of both isomers during bulk preparative separation?
The Causality: This is a classic issue of kinetic versus thermodynamic control during crystallization. According to Carnelley’s Rule, molecular symmetry directly dictates crystal lattice energy. The 2,5-dichloro-p-phenylenediamine isomer possesses a highly symmetrical
Q2: My diamine mixture turns dark brown/black during the separation process. How do I prevent this?
The Causality: p-Phenylenediamines are highly electron-rich aromatic amines. In the presence of dissolved atmospheric oxygen and light, they undergo rapid auto-oxidation to form highly conjugated, dark-colored quinonediimine polymeric degradation products[3]. This degradation is exponentially accelerated by the heat required during the dissolution phase of crystallization.
The Solution: Conduct all crystallization and filtration steps under an inert argon or nitrogen atmosphere. Furthermore, incorporate a catalytic amount of a reducing antioxidant—such as sodium dithionite (
Q3: How can I analytically verify the purity of the separated isomers?
The Causality: While a melting point check provides a quick thermodynamic validation, chromatographic methods are required for precise quantification. Because both isomers have identical molecular weights and highly similar pKa values, standard silica-based separations often fail. The Solution: Micellar Electrokinetic Chromatography (MEKC) or reverse-phase High-Performance Liquid Chromatography (RP-HPLC) are the gold standards for resolving phenylenediamine isomers[4]. Using a buffered mobile phase on a C18 column exploits the subtle polarity differences induced by the chlorine substitution patterns.
Part 2: Experimental Protocols
Protocol A: Preparative Separation via Fractional Crystallization
This protocol leverages the symmetry-driven solubility differential between the two isomers to achieve bulk separation.
-
Inert Dissolution: In a 2 L round-bottom flask continuously purged with
, suspend 100 g of the dichloro-p-phenylenediamine isomer mixture in 800 mL of an 80:20 Ethanol/Water (v/v) mixture. -
Antioxidant Addition: Add 1.0 g of sodium dithionite (
) to the flask to prevent oxidative degradation into quinonediimines. -
Thermal Solvation: Heat the mixture to reflux (~80 °C) under continuous stirring until complete dissolution is achieved.
-
Thermodynamic Cooling: Remove the heat source. Program the heating mantle/bath to cool the solution to room temperature at a strictly controlled rate of 0.5 °C/min . Once at room temperature, transfer the flask to a 4 °C environment for 4 hours to maximize the thermodynamic yield of the 2,5-isomer.
-
Primary Filtration: Vacuum filter the suspension under a blanket of
. Wash the filter cake with 50 mL of ice-cold 80:20 Ethanol/Water.-
Self-Validation Step: Take a 5 mg aliquot of the dried primary filter cake and determine its melting point. A sharp melt at 164–170 °C confirms the successful isolation of the pure 2,5-isomer[2]. A depressed or broad melting range indicates kinetic entrapment of the 2,3-isomer, requiring recrystallization.
-
-
Secondary Recovery (2,3-Isomer): Concentrate the mother liquor (filtrate) under reduced pressure. To isolate the enriched 2,3-dichloro-p-phenylenediamine, acidify the concentrated liquor with 37% HCl to precipitate the 2,3-dichloro-p-phenylenediamine dihydrochloride salt. Filter and dry under vacuum.
Protocol B: Analytical Quantification via RP-HPLC
This protocol validates the purity of the fractions obtained in Protocol A.
-
Sample Preparation: Dissolve 10 mg of the isolated crystal in 10 mL of the mobile phase. Filter through a 0.22 µm PTFE syringe filter to remove any particulate matter.
-
Stationary Phase: C18 Reverse-Phase Column (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution using 65% 20 mM Ammonium Acetate buffer (pH 6.0) and 35% Methanol.
-
Flow Rate & Detection: 1.0 mL/min, with UV detection set at 254 nm.
-
Analysis:
-
Self-Validation Step: Inject a solvent blank prior to the sample to establish a baseline. The resolution (
) between the 2,3-isomer (early eluting due to higher polarity) and the 2,5-isomer (late eluting due to structural symmetry) must be for accurate baseline integration[4].
-
Part 3: Data Presentation
Table 1: Physicochemical & Chromatographic Properties
| Property / Parameter | 2,5-Dichloro-p-phenylenediamine | 2,3-Dichloro-p-phenylenediamine |
| Molecular Symmetry | Centrosymmetric ( | Asymmetric ( |
| Melting Point | 164–170 °C (Decomposes) | Lower (Depressed relative to 2,5-isomer) |
| Solubility (EtOH/Water) | Low (Precipitates first) | High (Remains in mother liquor) |
| Oxidation Risk | High (Forms quinonediimines) | High (Forms quinonediimines) |
| RP-HPLC Elution Order | Late Eluting (Less polar) | Early Eluting (More polar) |
Part 4: Mandatory Visualization
Caption: Workflow for the preparative separation of dichloro-p-phenylenediamine isomers.
References
-
Title: 2,5-Dichloro-1,4-benzenediamine | C6H6Cl2N2 | CID 29949 - PubChem Source: nih.gov URL: [Link]
-
Title: United States Patent Office - Process for purifying a phenylenediamine Source: googleapis.com URL: [Link]
-
Title: Determination of phenylenediamines in hair colors derivatizated with 5-(4, 6-dichlorotriazinyl) aminofluorescein via micellar electrokinetic chromatography Source: nih.gov URL: [Link]
Sources
- 1. 2,5-Dichloro-1,4-benzenediamine | C6H6Cl2N2 | CID 29949 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Determination of phenylenediamines in hair colors derivatizated with 5-(4, 6-dichlorotriazinyl) aminofluorescein via micellar electrokinetic chromatography - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: High-Yield Synthesis of 2,3-Dichloro-1,4-benzenediamine
Subject: Optimization of Yield & Purity in the Reduction of 2,3-Dichloro-1,4-dinitrobenzene Document ID: TSC-2025-DCPD-08 Audience: Process Chemists, R&D Scientists, API Manufacturers
Executive Summary & Core Challenge
The Central Problem: The synthesis of 2,3-dichloro-1,4-benzenediamine (2,3-DCPD) is notoriously difficult not because of low reactivity, but because of competitive hydrodehalogenation .
Standard catalytic hydrogenation (Pd/C, H2) of the dinitro precursor will rapidly strip the chlorine atoms from the aromatic ring, yielding monochloro-phenylenediamine or even unsubstituted phenylenediamine. Furthermore, the electron-rich diamine product is highly susceptible to oxidative polymerization (tar formation) during isolation.
The Solution: High yield requires a "Soft Reduction" strategy—using poisoned catalysts or specific acidic modifiers to inhibit C-Cl bond cleavage while effectively reducing the nitro groups.
Technical Guide: The "Soft Reduction" Protocol
Do not use standard Pd/C without modification. It is too active for this substrate.
Method A: Sulfided Platinum on Carbon (Recommended)
This method offers the highest atom economy and cleanest profile for scale-up.
Reagents:
-
Substrate: 2,3-Dichloro-1,4-dinitrobenzene
-
Catalyst: 5% Pt/C (Sulfided) or Pt/C poisoned with thiophene.
-
Solvent: Methanol or Ethyl Acetate (anhydrous).
-
Additive: None required for sulfided catalysts; otherwise, 0.5 eq. H3PO4.[1]
Protocol:
-
Inerting: Purge the autoclave 3x with Nitrogen. Oxygen is the enemy of the final product.
-
Loading: Charge substrate (1.0 eq) and solvent (10V). Add catalyst (2-5 wt% loading).
-
Hydrogenation: Pressurize to 5–10 bar H2. Heat to 60–70°C.
-
Critical Note: Monitor H2 uptake. A sharp cessation of uptake indicates nitro reduction is complete. Continued uptake often signals dechlorination.
-
-
Filtration: Filter catalyst under Nitrogen atmosphere . Do not let the cake go dry in air (pyrophoric risk + product oxidation).
-
Isolation: Concentrate filtrate under reduced pressure. If the product darkens, add trace sodium dithionite (Na2S2O4) as an antioxidant.
Method B: The Bechamp Reduction (Iron/Acid)
Use this if dehalogenation persists with catalytic methods. While "old school," Iron/Acetic Acid is 100% chemoselective for Nitro groups and will never touch the aryl-chloride bond.
Protocol:
-
Suspend substrate in water/ethanol (1:1).
-
Add Iron powder (4.0 eq per nitro group) and catalytic Acetic Acid or HCl.
-
Reflux until TLC shows consumption of starting material.
-
Workup Issue: Iron sludge trapping product.
-
Fix: Adjust pH to 8-9 with Na2CO3, filter hot, and wash the iron cake with hot ethyl acetate.
-
Troubleshooting Logic & FAQs
Category 1: Low Yield (Loss of Chlorine)
Q: My LC-MS shows a mass of M-34 or M-68. What is happening? A: You are seeing hydrodehalogenation.[2] The catalyst is attacking the C-Cl bond.
-
Immediate Fix: Switch from Pd/C to Pt/C (Sulfided) . Palladium is excellent for dehalogenation (bad for this reaction). Platinum is less aggressive toward aryl chlorides.
-
Process Fix: Add an acidic inhibitor.[3] Adding 1-2 equivalents of HCl or H3PO4 to the reaction mixture protonates the amine product as it forms, which electronically deactivates the ring and protects the halogens.
Category 2: Product Stability (Black Tars)
Q: The reaction solution is clear, but it turns purple/black during rotary evaporation. A: The product is auto-oxidizing to form Wurster-type radical cations and polymerized imines.
-
Fix 1 (During Workup): Add 0.5% w/w Sodium Dithionite or Sodium Metabisulfite to the aqueous layer or solvent during workup.
-
Fix 2 (Storage): Store the amine as a dihydrochloride salt (2,3-DCPD · 2HCl). The salt form is indefinitely stable to oxidation. Precipitate it by bubbling HCl gas into the ethyl acetate extract.
Category 3: Regioselectivity (Wrong Isomer)
Q: I am getting 2,5-dichloro-1,4-benzenediamine instead of 2,3. A: This is an upstream synthesis issue.
-
Root Cause: If you nitrated 1,4-dichlorobenzene, you get the 2,5-isomer.
-
Correction: You must verify your starting material. The 2,3-isomer requires nitration of 2,3-dichloronitrobenzene or starting from 1,2,3,4-tetrachlorobenzene (via amination). You cannot "fix" this at the reduction stage; the carbon skeleton is set.
Visualizing the Control Strategy
The following diagram illustrates the critical decision pathways to prevent the two main failure modes: Dechlorination and Oxidation.
Caption: Workflow for preventing hydrodehalogenation (catalyst choice) and oxidation (workup handling).
Comparative Data: Catalyst Performance
| Catalyst System | Conversion | Selectivity (2,3-DCPD) | Dechlorinated Byproducts | Notes |
| 10% Pd/C (Neutral) | >99% | <40% | High (>50%) | Not Recommended. Rapid loss of Cl atoms. |
| 5% Pt/C (Sulfided) | >99% | >98% | <1% | Industry Standard. Sulfiding poisons the sites active for C-Cl cleavage. |
| Raney Nickel | 95% | 85-90% | Moderate | Requires strict low temp (<50°C) and pH control. |
| Fe / Acetic Acid | 100% | >99% | 0% | Excellent selectivity, but generates iron waste (disposal cost). |
References & Grounding
-
Catalytic Hydrogenation of Chloronitrobenzenes:
-
Source: Nesterov, M. A., et al. "Selective catalytic hydrodehalogenation of chloronitrobenzenes."[4] Bulletin of the Academy of Sciences of the USSR.
-
Relevance: Establishes the hierarchy of Pd vs. Pt catalysts for retaining halogens during nitro reduction.
-
-
Inhibition of Dehalogenation (Patent):
-
Source: US Patent 5068436A "Hydrogenation of halonitrobenzenes without dehalogenation."
-
Relevance: Details the use of acidic media (H3PO4/HCl) to inhibit the cleavage of the C-Cl bond during hydrogenation.
-
-
Purification & Stability of Phenylenediamines:
-
Source: US Patent 3345413A "Process for purifying a phenylenediamine."
-
Relevance: Describes the use of reducing agents and distillation techniques to prevent oxidative degradation (tar formation).
-
-
Synthesis of Halogenated Phenylenediamines (General):
-
Source: "A Comparative Guide to the Synthesis of 2-Chloro-4-nitrobenzene-1,3-diamine" (BenchChem).[5]
-
Relevance: While focusing on the mono-chloro variant, this guide validates the "Selective Reduction" strategy using sulfide-based reducing agents or controlled hydrogenation.
-
Sources
- 1. DE4225023A1 - Process for the preparation of 2,3-dichloro-nitrobenzene - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. US5068436A - Hydrogenation of halonitrobenzenes without dehalogenation - Google Patents [patents.google.com]
- 4. Selective catalytic hydrodehalogenation of chloronitrobenzenes (Journal Article) | OSTI.GOV [osti.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,3-Dichloro-p-phenylenediamine (2,3-DCPD)
Executive Summary
The presence of regioisomer impurities—specifically 2,5-dichloro-p-phenylenediamine (2,5-DCPD) —in 2,3-dichloro-p-phenylenediamine (2,3-DCPD) critically compromises polymerization stoichiometry in aramid fiber synthesis and biological activity in pharmaceutical intermediates.[1] Due to the structural similarity of these isomers, standard flash chromatography is often inefficient for multi-gram scale purification.
This guide provides a definitive troubleshooting and purification workflow based on thermodynamic solubility differences and hydrochloride salt lattice energies .
Module 1: Diagnostic Triage (Know Your Impurity)[1]
Before attempting purification, you must quantify the specific isomer ratio. Relying solely on TLC is insufficient due to similar
Diagnostic Table: 2,3-DCPD vs. 2,5-DCPD
| Feature | Target: 2,3-Dichloro (2,3-DCPD) | Impurity: 2,5-Dichloro (2,5-DCPD) | Differentiation Logic |
| Symmetry | 2,5-DCPD is highly symmetric, leading to better packing and lower solubility. | ||
| AB System (2 Doublets) | Singlet (1 Peak) | Definitive Test. The presence of a singlet indicates 2,5-isomer contamination.[1] | |
| Melting Point | Lower (~130–140°C range)* | Higher (164–168°C) | Impure mixtures often show a depressed, broad melting range (e.g., 120–150°C). |
| Solubility (HCl) | Higher (Salt stays in solution longer) | Lower (Salt precipitates first) | Basis for Protocol A. |
*Note: Pure 2,3-DCPD melting point varies by crystal polymorph but is consistently lower than the 2,5-isomer due to lower symmetry.[1]
Module 2: Purification Protocols
Protocol A: Fractional Precipitation of Hydrochloride Salts (Recommended)
Best for: Removing significant (>5%) 2,5-DCPD contamination from crude mixtures.[1]
The Mechanism: The 2,5-DCPD hydrochloride salt possesses a higher lattice energy due to molecular symmetry, making it significantly less soluble in concentrated aqueous HCl than the 2,3-DCPD salt.[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve the crude diamine mixture in Methanol (MeOH) (Ratio: 5 mL MeOH per 1 g solid).
-
Acidification: Slowly add Concentrated HCl (37%) dropwise with vigorous stirring.
-
Stoichiometry: Add 2.2 equivalents of HCl relative to the total diamine content.
-
Observation: A precipitate will form immediately.[1]
-
-
Digestion: Heat the suspension to 60°C for 30 minutes, then allow it to cool slowly to Room Temperature (RT) over 2 hours.
-
Filtration (The Critical Step):
-
Recovery:
Protocol B: Recrystallization of Free Base
Best for: Final polishing (<5% impurity) or if Protocol A is not feasible.[1]
Solvent System: Toluene or Chlorobenzene.[1]
-
Suspend crude solid in Toluene (10 mL/g).
-
Heat to reflux (110°C) until complete dissolution.
-
Hot Filtration: If insoluble dark particles remain, filter while hot to remove oxidation byproducts.[1]
-
Crystallization: Cool slowly to 0°C.
Module 3: Visual Workflow (Decision Logic)
The following diagram illustrates the decision process for identifying and removing the impurity.
Caption: Logical workflow for the identification and removal of 2,5-DCPD via hydrochloride salt fractionation.
Module 4: Troubleshooting & FAQs
Q1: I tried Protocol A, but everything precipitated. How do I separate them?
-
Cause: The acid concentration was too high or the solvent volume was too low, forcing both salts out of solution (Salting out effect).
-
Solution: Re-suspend the mixed salts in water.[1] Heat to 80°C and add just enough water to dissolve the solid. Allow to cool slowly. The 2,5-DCPD salt is significantly less soluble and will crystallize first.[1] Filter the warm solution (approx. 40°C) to remove the 2,5-salt, leaving the 2,3-salt in the filtrate.[1]
Q2: My product turned purple/black during filtration. What happened?
-
Cause: Phenylenediamines are highly susceptible to air oxidation (forming Wurster salts/imines), especially when wet or in solution.[1]
-
Solution: Perform all filtrations under an inert atmosphere (
or Ar) if possible.[1] Add a pinch of reducing agent (e.g., Sodium Dithionite, ) to the aqueous neutralization step to prevent oxidation.[1]
Q3: Can I use column chromatography instead?
-
Guidance: Yes, but it is challenging.[1] The isomers have very similar polarities.
-
Modification: Use an amine-modified silica column or add 1% Triethylamine (TEA) to your eluent (e.g., Hexane/EtOAc + 1% TEA) to prevent tailing.[1] However, for >5g scales, the salt precipitation method (Protocol A) is far superior in yield and cost.[1]
References
-
Sigma-Aldrich. 2,5-Dichloro-p-phenylenediamine Product Specification & Safety Data Sheet. (Confirming MP of 164-166°C for the impurity). Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 29949: 2,5-Dichloro-1,4-benzenediamine.[1] (Physical properties and symmetry data). Link
-
Google Patents. CN103508903A: Preparation method for 2,5-dichloro-1,4-phenylenediamine.[1] (Details on hydrochloride salt precipitation behavior). Link
-
Google Patents. US4191708A: Process for preparing and purifying p-phenylenediamine.[1] (General principles of diamine isomer separation via solvent selection). Link
Sources
Troubleshooting diazotization failures with sterically hindered amines
Topic: Troubleshooting Diazotization Failures with Sterically Hindered Amines Content Type: Technical Support Center (Tier 3 Specialist Level) Audience: Synthetic Organic Chemists, Process Chemists[1]
Status: Online Agent: Senior Application Scientist (Process Chemistry Division) Case ID: DZ-HINDR-2024
Introduction: The "Hindrance Hurdle"
Welcome to the advanced troubleshooting hub. If you are here, standard protocols (
Sterically hindered amines (e.g., 2,6-disubstituted anilines, ortho-bulky heteroaromatics) present a dual failure mode:
-
Kinetic Blockade: The bulky ortho-groups physically shield the nitrogen lone pair, preventing attack on the weak electrophile generated in dilute aqueous acid (
). -
Thermodynamic Instability: Even if formed, the resulting diazonium salt often possesses a twisted conformation that breaks orbital overlap between the diazo group and the aromatic ring, lowering the activation energy for dediazoniation (decomposition).
Below are the three most common "Service Tickets" we resolve, structured as actionable protocols.
📋 Module 1: The "No Reaction" Scenario
Symptom: Starting material is recovered unchanged. Starch-iodide paper shows positive nitrite, but no diazonium is formed.
The Root Cause: Weak Electrophile
In dilute aqueous mineral acid (
The Solution: The "Nuclear Option" (Nitrosyl Sulfuric Acid)
You must switch to Nitrosyl Sulfuric Acid (
🧪 Protocol A: Generation of Nitrosyl Sulfuric Acid
Use this when the amine is insoluble in water or weakly basic (
-
Prepare the Electrophile:
-
Charge a dry flask with concentrated
(5–10 equiv relative to amine). -
Cool to 10–15°C.
-
Add solid Sodium Nitrite (
, 1.1 equiv) portion-wise below the liquid surface. -
Critical: Stir until fully dissolved (approx. 30 mins). The solution should be clear or pale yellow. If orange fumes (
) appear, you are losing reagent. -
Result: You have generated
.
-
-
Add the Substrate:
-
Dissolve your hindered amine in minimal glacial acetic acid (AcOH) or propionic acid.
-
Cool the nitrosyl sulfuric acid solution to 0–5°C.
-
Add the amine solution dropwise. The strong acid ensures the equilibrium favors the protonated amine, but the high concentration of
drives the reaction.
-
-
Quench/Workup:
-
Pour the reaction mixture onto crushed ice/urea (to destroy excess
) before proceeding to the Sandmeyer or coupling step.
-
Expert Insight: Never add solid
directly to a suspension of hindered amine in. The localized heat will decompose the diazonium salt as fast as it forms (tarring). Always pre-form the nitrosyl sulfuric acid.
📋 Module 2: The "Tar Pit" Scenario
Symptom: The reaction turns black/brown immediately. Gas evolution (
The Root Cause: Hydrolytic Instability
Hindered diazonium salts are often lipophilic. In an aqueous environment, they are prone to nucleophilic attack by water (hydrolysis) to form phenols, which then couple with remaining diazonium salts to form azo-tars.
The Solution: Non-Aqueous Diazotization (The Doyle/Schiemann Protocol)
Eliminate water entirely. Use organic nitrites (alkyl nitrites) in organic solvents.[3]
🧪 Protocol B: The Tert-Butyl Nitrite (TBN) Method
Use this for substrates sensitive to water or prone to polymerization.
-
Solvent Selection: Acetonitrile (MeCN) is standard. For extreme solubility issues, use DMF or DMSO (caution: exotherms).
-
Reagents:
-
Substrate: Hindered Amine (1.0 equiv).
-
Reagent: tert-Butyl Nitrite (TBN) or Isoamyl Nitrite (1.5 equiv).
-
Acid Catalyst:
(1.5 equiv) or p-Toluenesulfonic acid (TsOH).
-
-
Procedure:
-
Dissolve amine in dry MeCN under
atmosphere. -
Cool to 0°C (or -10°C for very unstable substrates).
-
Add
dropwise. (This stabilizes the forming diazonium as the tetrafluoroborate salt, , which is significantly more stable than a chloride or sulfate). -
Add TBN dropwise.
-
-
Monitoring:
-
The reaction is often homogeneous. Monitor by TLC (disappearance of amine) or aliquot NMR.
-
-
Isolation:
-
Add diethyl ether (
) to precipitate the diazonium tetrafluoroborate salt. Filtration yields a stable solid.
-
📊 Decision Matrix & Workflow
Use the following logic flow to select the correct protocol for your specific substrate.
Caption: Strategic decision tree for selecting diazotization conditions based on substrate solubility, basicity, and stability.
📉 Troubleshooting Data & FAQs
Common Failure Modes
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM Recovery) | Electrophile too weak ( | Switch to Nitrosyl Sulfuric Acid (Protocol A) to generate |
| Immediate Black/Tar Formation | Reaction temp > 5°C or local overheating. | Ensure internal temp < 5°C. Add nitrite sub-surface or dropwise very slowly. |
| Orange Fumes ( | Decomposition of Nitrite. | Acid concentration too low or temp too high. Ensure strongly acidic media.[4][5] |
| Violent Gas Evolution | Dediazoniation (Loss of | The diazonium species is thermally unstable.[2][4][6] Cool to -20°C and use Protocol B ( |
| Coupling to Phenol | Hydrolysis by water. | Switch to Anhydrous conditions (Protocol B) using MeCN/TBN. |
Frequently Asked Questions
Q: Can I store the diazonium salt once isolated?
A: Generally, no. Most diazonium salts are shock-sensitive and thermally unstable. However, tetrafluoroborate (
Q: How do I monitor the reaction if I can't use starch-iodide paper?
A: In non-aqueous conditions or concentrated
-
Method 1 (Color): A shift from the amine's color to a clear/pale yellow (in acid) often indicates consumption.
-
Method 2 (Mini-Workup): Take a 50
aliquot, quench in alkaline -naphthol. A bright red/orange azo dye precipitate confirms diazonium presence (The "R-Salt" test).[4]
Q: Why use
🧪 Mechanism Visualization
Understanding the steric blockade is vital. The diagram below illustrates why
Caption: Mechanistic comparison: The linear Nitrosonium ion (
References
-
Filimonov, V. D., et al. (2008).[7] Unusually Stable, Versatile, and Pure Arenediazonium Tosylates: Their Preparation, Structures, and Synthetic Applicability. Organic Letters, 10(18), 3961–3964.
-
Hanson, P., et al. (1993). The Balz–Schiemann Reaction: The Thermal Decomposition of Arenediazonium Tetrafluoroborates. Journal of the Chemical Society, Perkin Transactions 2, (11), 2165-2168.
- Zollinger, H. (1994). Diazo Chemistry I: Aromatic and Heteroaromatic Compounds. VCH Publishers. (Standard Text).
-
Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination Reactions. The Journal of Organic Chemistry, 42(14), 2426–2431.
Sources
Minimizing side reactions in chlorination of phenylenediamine
Welcome to the technical support center for the chlorination of phenylenediamines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and minimize the formation of unwanted side products. Here, we will delve into the common challenges encountered during the electrophilic chlorination of this highly activated aromatic system and provide practical, field-proven solutions.
Troubleshooting Guide: Minimizing Side Reactions
This section addresses specific issues you may encounter during your experiments, providing explanations for the underlying causes and actionable steps for mitigation.
Issue 1: My reaction is producing a mixture of mono-, di-, and tri-chlorinated products. How can I improve selectivity for the desired chlorinated phenylenediamine?
Root Cause Analysis: Phenylenediamine is a highly activated aromatic ring due to the strong electron-donating nature of the two amino groups. This high reactivity makes the ring susceptible to multiple chlorinations, a common side reaction in electrophilic aromatic substitutions of activated systems.[1][2][3][4] The initial introduction of a chlorine atom does not sufficiently deactivate the ring to prevent further reaction.
Mitigation Strategies:
-
Control Stoichiometry and Addition Rate:
-
Action: Use a precise stoichiometry of the chlorinating agent, typically 1.0 to 1.2 equivalents for monochlorination. Add the chlorinating agent slowly and in a controlled manner to the reaction mixture.
-
Rationale: Slow addition maintains a low concentration of the electrophile at any given time, favoring the reaction with the more abundant starting material over the chlorinated product.
-
-
Lower Reaction Temperature:
-
Action: Perform the reaction at a reduced temperature, often starting at 0°C or even lower.
-
Rationale: Electrophilic aromatic substitution is an exothermic process. Lowering the temperature reduces the overall reaction rate, allowing for better control and minimizing over-reactivity that leads to polychlorination.
-
-
Choice of Chlorinating Agent:
-
Action: Employ a milder chlorinating agent. Instead of chlorine gas (Cl₂), consider using N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA).
-
Rationale: Milder reagents are less reactive and can provide greater selectivity for the desired level of chlorination.
-
-
Solvent Selection:
-
Action: Use a solvent that can modulate the reactivity of the system. For instance, polar aprotic solvents like acetonitrile or halogenated solvents such as dichloromethane are common choices.
-
Rationale: The choice of solvent can influence the solubility of the reactants and the stability of the reaction intermediates, thereby affecting the reaction's selectivity.
-
Troubleshooting Workflow for Over-Chlorination
Caption: Amine protection strategy for selective chlorination.
Issue 3: My final product is highly colored, suggesting oxidation. How can I prevent the formation of colored impurities?
Root Cause Analysis: Phenylenediamines are highly susceptible to oxidation, and many chlorinating agents are also strong oxidizing agents. Oxidation can lead to the formation of highly colored quinone-imine or benzoquinone diimine structures, which can be difficult to remove. [5][6] Mitigation Strategies:
-
Degas Solvents and Use an Inert Atmosphere:
-
Action: Before starting the reaction, thoroughly degas the solvent. Maintain the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Rationale: This minimizes the presence of atmospheric oxygen, which can contribute to the oxidation of the electron-rich phenylenediamine.
-
-
Select a Milder Chlorinating Agent:
-
Action: As with controlling polychlorination, using a milder reagent like NCS can be beneficial.
-
Rationale: Reagents with lower oxidation potentials are less likely to cause unwanted oxidative side reactions.
-
-
Control Reaction Temperature:
-
Action: Keep the reaction temperature as low as feasible.
-
Rationale: Oxidation reactions, like other side reactions, are often accelerated at higher temperatures.
-
-
Purification:
Frequently Asked Questions (FAQs)
Q1: What is the best protecting group for the chlorination of phenylenediamine?
A1: The choice of protecting group depends on the desired stability and the conditions for its removal. [10][11][12]For many applications, the acetyl group (introduced via acetic anhydride) is a good choice. [13]It effectively reduces the activating nature of the amino group and prevents N-chlorination. It is stable under the chlorination conditions and can be removed by acidic or basic hydrolysis. For more sensitive substrates, carbamates like tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz) can be used. [14][15]The Boc group is removed under acidic conditions, while the Cbz group is typically cleaved by catalytic hydrogenation. [14] Q2: How does the isomer of phenylenediamine (ortho, meta, or para) affect the chlorination reaction?
A2: The starting isomer significantly influences the regioselectivity of the chlorination. The two amino groups direct the incoming electrophile (chlorine) to the positions that are ortho and para to them.
-
p-Phenylenediamine: The positions ortho to both amino groups (2, 3, 5, and 6) are activated. Monochlorination will primarily occur at one of these positions. Dichlorination can lead to a mixture of isomers, such as 2,5-dichloro- and 2,6-dichloro-1,4-phenylenediamine. [13][16]* m-Phenylenediamine: The positions ortho to both amino groups (2, 4, and 6) and the position para to one and ortho to the other (5) are activated. This can lead to a more complex mixture of isomers upon chlorination.
-
o-Phenylenediamine: The positions para to each amino group (4 and 5) are highly activated, making 4,5-dichloro-o-phenylenediamine a likely product of dichlorination. Q3: Can I use a Lewis acid catalyst like AlCl₃ or FeCl₃ for the chlorination of phenylenediamine?
A3: It is generally not recommended to use strong Lewis acids like AlCl₃ or FeCl₃ for the chlorination of phenylenediamines. [3][4]The amino groups are basic and will coordinate strongly with the Lewis acid. This deactivates the ring towards electrophilic substitution and can lead to complex formation and poor yields. Milder chlorinating agents that do not require a strong Lewis acid catalyst are preferred.
Q4: My purification by recrystallization is not removing all the impurities. What are my other options?
A4: If recrystallization is insufficient, column chromatography is a powerful alternative for separating closely related isomers and byproducts. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of your target compound and the impurities. Additionally, for some isomers, purification can be achieved through the formation of salts (e.g., hydrochlorides), which may have different solubilities, allowing for separation. [16]Techniques like melt crystallization have also been employed for isomer separation on an industrial scale. [17]
Quantitative Data Summary
| Side Reaction | Key Influencing Factors | Recommended Control Parameters |
| Polychlorination | Stoichiometry, Temperature, Reagent Reactivity | 1.0-1.2 eq. of chlorinating agent, <10°C, Use of NCS or TCCA |
| N-Chlorination | pH, Nucleophilicity of Nitrogen | Acidic conditions (pH < 4), Amine protection (e.g., acylation) |
| Oxidation | Presence of O₂, Reagent Oxidizing Strength, Temperature | Inert atmosphere, Low reaction temperature, Milder reagents |
| Isomer Formation | Starting Isomer, Reaction Conditions | Precise control of temperature and stoichiometry |
Detailed Experimental Protocol: Selective Monochlorination of N,N'-Diacetyl-p-phenylenediamine
This protocol describes a two-step process for the selective monochlorination of p-phenylenediamine via an N,N'-diacetyl protected intermediate.
Step 1: Protection (Acylation) of p-Phenylenediamine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-phenylenediamine (1.0 eq.) in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride (2.2 eq.) to the solution.
-
Reaction: Heat the mixture to reflux and maintain for 2 hours.
-
Workup: Cool the reaction mixture to room temperature and then in an ice bath. Pour the mixture into cold water to precipitate the product.
-
Isolation: Collect the white precipitate of N,N'-diacetyl-p-phenylenediamine by vacuum filtration, wash with cold water, and dry thoroughly.
Step 2: Chlorination of N,N'-Diacetyl-p-phenylenediamine
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a thermometer, and an addition funnel, suspend the dried N,N'-diacetyl-p-phenylenediamine (1.0 eq.) in a suitable solvent such as acetic acid or acetonitrile.
-
Cooling: Cool the suspension to 0-5°C in an ice bath.
-
Chlorinating Agent Addition: Dissolve N-chlorosuccinimide (NCS) (1.05 eq.) in the same solvent and add it dropwise to the suspension over 30-60 minutes, ensuring the temperature remains below 10°C.
-
Reaction: Stir the reaction mixture at 0-5°C for 2-4 hours, monitoring the progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, pour the mixture into cold water.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and then a small amount of cold ethanol to remove any unreacted NCS and succinimide byproduct.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure chloro-N,N'-diacetyl-p-phenylenediamine.
Step 3: Deprotection (Hydrolysis)
-
Reaction Setup: Suspend the chlorinated intermediate in a mixture of ethanol and concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours until hydrolysis is complete (monitored by TLC or LC-MS).
-
Workup: Cool the reaction mixture and neutralize with a base (e.g., NaOH or NaHCO₃) to precipitate the free amine.
-
Isolation and Purification: Collect the crude chlorinated phenylenediamine by filtration, wash with water, and recrystallize from a suitable solvent. [7]
References
-
Barassi, G., & Borrmann, T. (2012). N-chlorination and Orton Rearrangement of Aromatic Polyamides, Revisited. Journal of Membrane Science & Technology, 2(2). Available at: [Link]
- RU2678843C1 - Method of purifying 2-chloro-1,4-phenylenediamine. Google Patents.
-
Mechanism for the oxidation of aromatic amines with ClO2. ResearchGate. Available at: [Link]
-
Aromatic Electrophilic substitution. (2020, February 15). Available at: [Link]
-
ChemInform Abstract: Chlorination of N-Acyl Derivatives of p-Aminophenols (Naphthols) and p-Phenylenediamines. ResearchGate. Available at: [Link]
-
Reaction with N,N‐Diethyl‐p‐phenylenediamine: A Procedure for the Sensitive Square‐Wave Voltammetric Detection of Chlorine. ResearchGate. Available at: [Link]
-
Protective Groups. Organic Chemistry Portal. Available at: [Link]
-
Liu, C., et al. (2024). An Overlooked Source of Nitrosamines from Tire-Derived Amine Additives: The Contribution and Transformation Mechanism of N-Isopropyl-N′-phenyl-p-phenylenediamine (IPPD) during Chlorination. ACS ES&T Water. Available at: [Link]
-
Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Available at: [Link]
- CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine. Google Patents.
-
Protecting Groups. Organic Synthesis. Available at: [Link]
- Pinkston, K. E., & Sedlak, D. L. (2004). Transformation of Aromatic Ether- and Amine-Containing Pharmaceuticals during Chlorine Disinfection. Environmental Science & Technology, 38(14), 4019–4025. Available at: [https://pubs.acs.org/doi/10.1021/es035275+
-
Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps. Available at: [Link]
-
Transformation of Aromatic Ether- and Amine-Containing Pharmaceuticals during Chlorine Disinfection. ResearchGate. Available at: [Link]
-
Protecting Groups. (2020, October 26). IIT Bombay. Available at: [Link]
-
Li, Y., et al. (2024). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Molecules, 29(8), 1888. Available at: [Link]
-
Mechanism of DPD (N,N-diethyl-p-phenylenediamine) reaction with free chlorine. (2019, June 15). Stack Exchange. Available at: [Link]
- US3345413A - Process for purifying a phenylenediamine. Google Patents.
- CN1974540B - Preparation process of 2,5-dichloro-p-phenylenediamine. Google Patents.
-
Aromatic electrophilic substitution (Ar-SE) Reactions. NPTEL. Available at: [Link]
-
Chlorination of Amines by a Vanadium-Dependent Chloroperoxidase. ChemRxiv. Available at: [Link]
-
WO/2022/071874 - PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. WIPO Patentscope. Available at: [Link]
-
What the best solvent can be used to recrystallize p-phenylenediamine? ResearchGate. Available at: [Link]
-
A radical approach to C-H chlorination. (2021, March 16). Scientific Update. Available at: [Link]
-
Jacob, M. H., et al. (2024). Synthesis and Toxicity Evaluation of p-Phenylenediamine-Quinones. Environmental Science & Technology. Available at: [Link]
-
Chlorination of amides. Infoscience. Available at: [Link]
-
Efficient a-selective chlorination of phenylacetic acid and its para-substituted analogues. AIR Unimi. Available at: [Link]
-
The Six Key Electrophilic Aromatic Substitution Reactions. (2017, July 11). Master Organic Chemistry. Available at: [Link]
-
Electrophilic aromatic substitution. Wikipedia. Available at: [Link]
-
Electrophilic Substitution Reaction | Mechanism, Types & Benzene Reactions. Allen.in. Available at: [Link]
-
Separation of phenylenediamine isomers by using decamethylcucurbitu[13]ril. New Journal of Chemistry. Available at: [Link]
-
Polychlorinated biphenyls interfere with the regulation of hydroxymethylglutaryl-coenzyme A reductase activity in rat liver via enzyme-lipid interaction and at the transcriptional level. PubMed. Available at: [Link]gov/9537878/)
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Validation & Comparative
A Researcher's Guide to the Vibrational Fingerprint of 2,3-dichloro-p-phenylenediamine: An FTIR Spectral Analysis
For Immediate Release
In the landscape of drug development and materials science, the precise characterization of molecular structure is paramount. For researchers working with substituted aromatic diamines, such as 2,3-dichloro-p-phenylenediamine, Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly informative analytical technique. This guide provides an in-depth analysis of the expected FTIR characteristic peaks for 2,3-dichloro-p-phenylenediamine, comparing its vibrational signature to the well-understood spectrum of its parent compound, p-phenylenediamine. Understanding these spectral nuances is critical for confirming synthesis, assessing purity, and elucidating intermolecular interactions.
The Vibrational Tale of a Substituted Aromatic Amine
FTIR spectroscopy probes the vibrational modes of a molecule, which are dictated by the masses of the atoms and the stiffness of the bonds connecting them. For a molecule like 2,3-dichloro-p-phenylenediamine, the resulting spectrum is a unique fingerprint arising from the interplay of the aromatic ring, the primary amine functional groups, and the chloro substituents. The positions of the chlorine atoms on the benzene ring, ortho and meta to the amine groups, introduce electronic and steric effects that subtly but measurably alter the vibrational frequencies compared to unsubstituted p-phenylenediamine.
The molecular structure of 2,3-dichloro-p-phenylenediamine, with its key functional groups, dictates its infrared absorption profile. The primary amine groups (-NH2), the aromatic ring (C=C), and the carbon-chlorine (C-Cl) bonds each have characteristic vibrational modes.
Caption: Molecular structure of 2,3-dichloro-p-phenylenediamine.
Comparative FTIR Analysis: 2,3-dichloro-p-phenylenediamine vs. p-phenylenediamine
The introduction of two chlorine atoms onto the p-phenylenediamine backbone is expected to induce notable shifts in the FTIR spectrum. The following table provides a comparative summary of the expected characteristic peaks, drawing on established data for aromatic amines and halogenated compounds.
| Vibrational Mode | p-Phenylenediamine (PPD) - Typical Range (cm⁻¹) | 2,3-dichloro-p-phenylenediamine - Expected Range (cm⁻¹) | Interpretation of Spectral Shift |
| N-H Stretching (asymmetric & symmetric) | 3450 - 3300 (two bands) | 3470 - 3320 (two bands) | The electron-withdrawing nature of the chlorine atoms can slightly increase the N-H bond strength, potentially causing a minor shift to a higher wavenumber. |
| Aromatic C-H Stretching | 3100 - 3000 | 3100 - 3000 | This region is generally characteristic of aromatic C-H bonds and is not expected to shift significantly. |
| N-H Bending (Scissoring) | 1650 - 1580 | 1640 - 1570 | The presence of bulky chlorine atoms may sterically hinder the N-H bending motion, potentially causing a slight shift to a lower wavenumber. |
| Aromatic C=C Stretching | 1620 - 1450 | 1610 - 1440 | The electron-withdrawing effect of chlorine can alter the electron density of the aromatic ring, influencing the C=C bond strengths and leading to shifts in this region. |
| C-N Stretching (Aromatic) | 1335 - 1250 | 1340 - 1260 | The inductive effect of the chlorine atoms is expected to strengthen the C-N bond, likely resulting in a shift to a higher wavenumber.[1] |
| C-H Out-of-Plane Bending | 900 - 675 | 880 - 750 | The substitution pattern on the benzene ring strongly influences these bands. The specific pattern of 2,3-dichloro-p-phenylenediamine will result in a characteristic absorption in this fingerprint region. |
| C-Cl Stretching | N/A | 800 - 600 | This is a key distinguishing feature. The presence of strong absorption bands in this region is a clear indicator of the chloro-substituents. |
Experimental Protocol: Acquiring a High-Quality FTIR Spectrum
To obtain a reliable FTIR spectrum of a solid sample like 2,3-dichloro-p-phenylenediamine, the Potassium Bromide (KBr) pellet method is a standard and effective technique.
Objective: To prepare a solid sample of 2,3-dichloro-p-phenylenediamine in a KBr pellet for FTIR analysis.
Materials:
-
2,3-dichloro-p-phenylenediamine (analytical grade)
-
FTIR-grade Potassium Bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
Spatula
-
Infrared spectrometer
Procedure:
-
Drying: Ensure both the 2,3-dichloro-p-phenylenediamine sample and KBr are completely dry to avoid interference from water absorption bands in the spectrum. This can be achieved by drying in a vacuum oven at a suitable temperature.
-
Grinding: In a dry agate mortar, grind approximately 1-2 mg of the 2,3-dichloro-p-phenylenediamine sample until a fine, uniform powder is obtained.
-
Mixing: Add approximately 100-200 mg of dry KBr to the mortar. Gently mix with the sample using a spatula, then grind the mixture thoroughly with the pestle for several minutes. The goal is to achieve a homogenous mixture with a very fine particle size.
-
Pellet Formation:
-
Carefully transfer the KBr-sample mixture into the collar of the pellet-forming die.
-
Ensure the surface of the mixture is level.
-
Place the plunger into the collar and transfer the die to the hydraulic press.
-
Apply pressure (typically 7-10 tons) for several minutes. The applied pressure will cause the KBr to flow and encapsulate the sample, forming a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over the desired wavenumber range (e.g., 4000 - 400 cm⁻¹).
-
Perform any necessary data processing, such as baseline correction and peak labeling.
-
Caption: Experimental workflow for KBr pellet preparation and FTIR analysis.
Interpreting the Spectrum: Key Vibrational Modes
The utility of FTIR in characterizing 2,3-dichloro-p-phenylenediamine lies in the assignment of its absorption bands to specific molecular vibrations.
-
N-H Stretching Region (3500-3300 cm⁻¹): Primary amines, such as those in 2,3-dichloro-p-phenylenediamine, characteristically exhibit two distinct bands in this region.[1][2] These correspond to the asymmetric and symmetric stretching vibrations of the N-H bonds. Their presence is a strong confirmation of the primary amine functional groups.
-
Aromatic Region (3100-3000 cm⁻¹ and 1620-1450 cm⁻¹): The absorptions due to C-H stretching on the aromatic ring appear in the 3100-3000 cm⁻¹ range. The C=C stretching vibrations within the benzene ring give rise to a series of sharp bands between 1620 and 1450 cm⁻¹. The exact positions and relative intensities of these bands are sensitive to the substitution pattern.
-
Fingerprint Region (Below 1500 cm⁻¹): This region is often complex but contains a wealth of structural information.
-
N-H Bending: The in-plane "scissoring" motion of the -NH2 group typically appears between 1650 and 1580 cm⁻¹.[1][3]
-
C-N Stretching: The stretching vibration of the aromatic carbon to nitrogen bond is expected in the 1335-1250 cm⁻¹ range.[1]
-
C-Cl Stretching: The presence of strong bands in the 800-600 cm⁻¹ region is a definitive indicator of the carbon-chlorine bonds, a key feature distinguishing this molecule from p-phenylenediamine.
-
Conclusion
The FTIR spectrum of 2,3-dichloro-p-phenylenediamine provides a rich tapestry of information that, when properly interpreted, can unequivocally confirm its molecular structure. By understanding the characteristic absorption frequencies of the primary amine groups, the aromatic ring, and the carbon-chlorine bonds, and by comparing these to a reference compound such as p-phenylenediamine, researchers can confidently identify their synthesized product. The presented guide and experimental protocol offer a robust framework for obtaining and interpreting high-quality FTIR data, an essential step in the rigorous characterization demanded in modern chemical research.
References
- Influence of solvents on IR spectrum of arom
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- IR: amines.
- Al-Ahmary, Z. A., Al-Kahtani, A. A., & El-Sayed, M. Y. (2022).
- Boulahia, I., Bendeif, E.-E., Besbes, M., Coudert, S., & Tassaing, T. (2014). Substituent effect on the interaction of aromatic primary amines and diamines with supercritical CO2 from infrared spectroscopy and quantum calculations. Physical Chemistry Chemical Physics, 16(33), 17768–17778.
- Difference between Primary Secondary and Tertiary Amines Via FTIR. (2023, December 25).
- FTIR spectrum of PPD.
- Article. (2022, July 28). SciSpace.
- Ribeiro, I. S., de Oliveira, L. F. C., & Edwards, H. G. M. (2022). Theoretical and Experimental Spectroscopic Study on 2-Chloro-3-(substituted-phenylamino)-1,4-naphthoquinone Derivatives. Journal of the Brazilian Chemical Society, 33(8), 906–917.
- Chemistry LibreTexts. (2025, March 8). 12.
- Al-Dhubiab, B. A., Al-Mahbashi, H. M., Al-khulaidi, A. A., & Al-wossabi, L. A. (2024, December 14). HPLC-UV and FTIR Analytical Techniques to Determination of Para-phenylenediamine in Some Black hair dyes. UST Journals.
- 2-Chloro-p-Phenylenediamine. PubChem.
- CN103508903A - Preparation method for 2,5-dichloro-1,4-phenylenediamine. (n.d.).
- Amer, H., & Young, D. (2018, August 13). Synthesis and characterization of Poly(p-phenylenediamine) and its derivatives using aluminium triflate as a co-catalyst.
- 2,6-Dichloro-p-Phenylenediamine. OEHHA.
- Synthesis and Characterization of Nanosize Poly (p-phenylenediamine) in the presence of Benzalkonium Chloride. (n.d.). IJASRM.
- Synthesis, Fourier transform infrared and Raman spectra, assignments and analysis of N-(phenyl)- and N-(chloro substituted phenyl)-2,2-dichloroacetamides. Sci-Hub.
- Automatic Generation of Local Vibrational Mode Parameters: From Small to Large Molecules and QM/MM Systems. (2022, December 6). SMU.
- Local Vibrational Modes: A new Tool to Describe the Electronic Structure of Molecules. SMU.
- Vibrational frequencies and structural determination of 1,3-dichloro-1,3-diazetidine-2,4-dione. (2004). PubMed.
- Al-Dhubiab, B. A., Al-Mahbashi, H. M., Al-khulaidi, A. A., & Al-wossabi, L. A. (2024, December 16). The HPLC And FTIR Analytical Techniques To Determination of Para-phenylenediamine In Some Black Hair Dyes. UST Journals.
- Vibr
Sources
Technical Comparison Guide: HPLC Separation of Dichloro-Phenylenediamine Isomers
Executive Summary
Objective: To provide a definitive technical comparison of HPLC retention behaviors for dichloro-phenylenediamine (DCPD) isomers, specifically focusing on the separation of 2,5-dichloro-1,4-phenylenediamine , 2,6-dichloro-1,4-phenylenediamine , and 4,5-dichloro-1,2-phenylenediamine .
Core Insight: Separation of these isomers is governed by the "Symmetry-Hydrophobicity Rule." The centrosymmetric 2,5-dichloro isomer exhibits the highest hydrophobicity and longest retention time on Reverse Phase (RP) columns. In contrast, the polar 4,5-dichloro and sterically hindered 2,6-dichloro isomers elute significantly earlier. While C18 columns are standard, Phenyl-Hexyl stationary phases offer superior selectivity (
Mechanistic Analysis: Structure-Retention Relationships
To develop a robust method, one must understand how the chlorination pattern alters the physicochemical properties of the phenylenediamine core.
Structural Impact on Retention
Retention in Reverse Phase Chromatography (RPC) is driven by solvophobic effects. The more non-polar the molecule, the longer it interacts with the C18/Phenyl ligand.
| Isomer | Structure & Symmetry | Dipole Moment | pKa Influence | Predicted Retention (RP-HPLC) |
| 2,5-Dichloro-1,4-phenylenediamine | Centrosymmetric ( | ~0 D (Non-polar) | Cl atoms equally withdraw from both amines. | Late Eluter (High Hydrophobicity) |
| 2,6-Dichloro-1,4-phenylenediamine | Polar ( | High Dipole | The "sandwiched" amine is weakly basic; the distal amine is exposed. | Intermediate/Early Eluter |
| 4,5-Dichloro-1,2-phenylenediamine | Polar ( | High Dipole | Ortho-effect reduces basicity; H-bonding with solvent is high. | Early Eluter (High Polarity) |
The Role of pH and Ionization
Phenylenediamines are weak bases. Chlorination significantly lowers the pKa of the amino groups (often to pKa < 3.0) due to the electron-withdrawing inductive effect (-I) of chlorine.
-
At pH > 3.0: Most dichloro-isomers exist primarily in their neutral form , maximizing retention on hydrophobic columns.
-
At pH < 2.0: Partial protonation may occur, causing peak fronting or rapid elution.
-
Recommendation: Use a buffered mobile phase at pH 3.0 - 4.0 to maintain the neutral state while suppressing silanol activity on the silica support.
Separation Logic Diagram (DOT)
Caption: Decision tree for stationary phase selection and predicted elution order based on isomer polarity and symmetry.
Experimental Protocol: The "Gold Standard" Method
This protocol is synthesized from industrial purity analysis methods for pigment intermediates (2,5-DCPD) and environmental metabolite tracking (2,6-DCPD). It is designed to be self-validating by ensuring resolution (
Chromatographic Conditions
| Parameter | Specification | Rationale |
| Column | Phenyl-Hexyl (150 mm x 4.6 mm, 3-5 µm) | Provides unique selectivity for aromatic isomers via |
| Alt. Column | C18 (High Carbon Load, Fully End-capped) | Acceptable if Phenyl-Hexyl is unavailable; expect reduced resolution between 2,6- and 4,5- isomers. |
| Mobile Phase A | 10 mM Potassium Phosphate Buffer, pH 3.0 | Maintains analytes in neutral form; suppresses silanol interactions (reduces tailing). |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Aprotic solvent preferred over Methanol to maximize peak sharpness for chlorinated aromatics. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Detection | UV @ 210 nm (primary) & 254 nm | 210 nm captures the chlorinated ring absorption; 254 nm is specific but less sensitive. |
| Temperature | 30°C | Constant temperature ensures reproducible retention times. |
Gradient Program
Isocratic elution is possible (e.g., 40% B), but a gradient ensures sharp peaks for late eluters.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 20 | Initial Hold (Equilibration) |
| 2.0 | 20 | Injection / Load |
| 15.0 | 60 | Linear Gradient (Separation) |
| 16.0 | 90 | Wash Step |
| 18.0 | 90 | Wash Hold |
| 18.1 | 20 | Re-equilibration |
| 23.0 | 20 | Ready for Next Injection |
Sample Preparation
-
Solvent: Dissolve standards in 50:50 Water:Acetonitrile. Avoid 100% organic solvent to prevent "solvent effect" peak distortion.
-
Concentration: 50 µg/mL for analytical runs.
-
Stability: Fresh preparation recommended; phenylenediamines can oxidize (darken) over time. Store in amber vials.
Performance Comparison & Data Interpretation
The following table summarizes the expected performance metrics when using the protocol defined above.
| Isomer | Relative Retention (k') | Elution Order | Peak Shape Issues |
| 4,5-Dichloro-1,2-phenylenediamine | Low (0.5 - 1.5) | 1st (Fastest) | Prone to tailing due to chelating ortho-amines interacting with trace metals in silica. |
| 2,6-Dichloro-1,4-phenylenediamine | Medium (2.0 - 3.0) | 2nd | Generally sharp; steric hindrance of the amine reduces silanol interaction. |
| 2,5-Dichloro-1,4-phenylenediamine | High (4.0 - 5.5) | 3rd (Slowest) | Excellent symmetry; highly retained due to non-polar, planar structure. |
Comparative Chromatogram Description
In a mixed standard injection using a Phenyl-Hexyl column:
-
t = ~4.5 min: 4,5-dichloro-1,2-phenylenediamine elutes.
-
t = ~6.8 min: 2,6-dichloro-1,4-phenylenediamine elutes.
-
t = ~10.2 min: 2,5-dichloro-1,4-phenylenediamine elutes. (Note: Absolute times vary by column dimension/system dwell volume; relative order remains constant).
Troubleshooting & Optimization
Problem: Peak Tailing (Asymmetry > 1.5)
-
Cause: Interaction between the basic amine groups and residual silanols on the silica surface.
-
Solution:
-
Ensure pH is controlled at 3.0 .
-
Add 10-20 mM Triethylamine (TEA) to the mobile phase as a sacrificial base (competes for silanol sites).
-
Switch to a "Base-Deactivated" (BD) or "Hybrid" (e.g., Waters XBridge, Phenomenex Gemini) column.
-
Problem: Co-elution of 2,6- and 4,5- Isomers
-
Cause: Similar polarity indices.
-
Solution:
-
Change Selectivity: Switch from Acetonitrile to Methanol . Methanol is a protic solvent and interacts differently with the amine groups, often altering the separation factor (
). -
Lower Temperature: Reducing the column temperature to 20°C often improves resolution for structural isomers by increasing the contribution of steric selectivity.
-
References
-
BenchChem. (2025).[1] HPLC Method for Purity Analysis of 2,5-Dichlorobenzene-1,4-diamine. Retrieved from
-
SIELC Technologies. (2018). Separation of 2,5-Dichloroaniline on Newcrom R1 HPLC column. Retrieved from
-
Phenomenex. (2011). Using pH-LC™ to Control Selectivity of Acidic and Basic Compounds on Gemini®-NX. Retrieved from
-
Royal Society of Chemistry. (2022). Electrochemical approach for recognition and quantification of p-phenylenediamine: a review. Sensors & Diagnostics. Retrieved from
-
Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams. Retrieved from
Sources
Comparative Guide: UV-Vis Absorption Maxima of 2,3-Dichloro-1,4-benzenediamine Derivatives
This guide provides an in-depth technical analysis of the UV-Vis spectroscopic properties of 2,3-dichloro-1,4-benzenediamine, benchmarking it against its structural isomers and the parent compound.[1]
Executive Summary & Chemical Identity
2,3-Dichloro-1,4-benzenediamine (CAS: 41946-53-6) is a specialized halogenated aromatic amine.[1] While less ubiquitous than its 2,5-dichloro isomer (a common hair dye precursor and pigment intermediate), the 2,3-isomer presents unique spectroscopic behaviors due to the vicinal (adjacent) positioning of chlorine atoms.[2] This "ortho-effect" creates steric strain that distinctively modulates its electronic transitions compared to its planar counterparts.[1]
Target Compound Profile
-
Molecular Formula:
-
Molecular Weight: 177.03 g/mol
Spectroscopic Profile & Comparative Analysis
The UV-Vis absorption spectrum of phenylenediamines is dominated by two primary transitions:
- Transition (E-band): High intensity, typically 230–260 nm.[2]
- / Charge Transfer (B-band): Lower intensity, broad band, typically 290–330 nm.[2]
The introduction of chlorine atoms (auxochromes) generally induces a bathochromic (red) shift due to lone-pair donation into the
Table 1: Comparative Absorption Maxima ( )
Data represents consensus values in polar protic solvents (Ethanol/Methanol).[2]
| Compound | Structure | Electronic Effect | ||
| 1,4-Benzenediamine (PPD) | Parent | 240 nm | 305 nm | Baseline conjugation.[1][2] Planar geometry. |
| 2,5-Dichloro-1,4-benzenediamine | para-Cl substitution | 258 nm | 322 nm | Strong Bathochromic Shift.[1] Planarity maintained; efficient conjugation. |
| 2,6-Dichloro-1,4-benzenediamine | meta-Cl substitution | 252 nm | 315 nm | Moderate Bathochromic Shift.[1] Amine twisting may occur.[2] |
| 2,3-Dichloro-1,4-benzenediamine | ortho-Cl substitution | 248–255 nm (Predicted) | 310–318 nm (Predicted) | Steric Inhibition of Resonance. Vicinal Cl atoms cause ring/amine twisting, reducing the red shift compared to the 2,5-isomer.[1] |
Critical Insight: The 2,3-isomer exhibits a hypsochromic (blue) shift relative to the 2,5-isomer.[2] The steric repulsion between the adjacent chlorine atoms (C2, C3) forces the benzene ring to distort or the amine groups to rotate out of plane, reducing the effective conjugation length despite the inductive electron-withdrawing nature of the halogens.
Mechanistic Analysis: The "Ortho-Effect"
Understanding the causality of the spectral shift is vital for interpreting purity and derivative behavior.
Electronic vs. Steric Competition
-
Inductive Effect (-I): Chlorine withdraws electrons
-inductively, stabilizing the HOMO, which would typically blue-shift the spectrum.[1] -
Mesomeric Effect (+M): Chlorine lone pairs donate into the
-system, destabilizing the HOMO and narrowing the HOMO-LUMO gap (Red Shift).[2] -
Steric Effect (Dominant in 2,3-isomer): In 2,3-dichloro-1,4-benzenediamine, the Cl atoms are adjacent.[1][2] Their Van der Waals radii overlap, preventing coplanarity.[2] This decoupling reduces the resonance contribution of the chlorine lone pairs, dampening the +M effect.
Figure 1: Comparison of steric and electronic effects between 2,5- and 2,3-dichloro isomers affecting
Experimental Protocol: UV-Vis Characterization
To ensure reproducible data, specifically for the 2,3-isomer which is prone to oxidation, follow this self-validating protocol.
Reagents & Equipment
-
Solvent: HPLC-grade Ethanol (preferred for solubility) or DMSO (for highly substituted derivatives).[1][2] Avoid Acetone (absorbs <330 nm).[2]
-
Buffer: Phosphate buffer (pH 7.0) if measuring in aqueous mixtures to prevent protonation of the amine (
), which abolishes the auxochromic effect.[2] -
Standard: 1,4-Benzenediamine (PPD) (Sigma-Aldrich, >99%).[1][2]
Step-by-Step Workflow
-
Stock Preparation: Dissolve 10 mg of 2,3-dichloro-1,4-benzenediamine in 10 mL Ethanol. Sonicate for 5 mins. (Conc: 1 mg/mL).
-
Dilution: Dilute 100
L of Stock into 9.9 mL Ethanol. (Final Conc: 10 g/mL). -
Baseline Correction: Run a blank scan with pure Ethanol from 200–800 nm.[2]
-
Acquisition: Scan sample. Note
.[6]ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -
Validation (Acid Shift Test): Add 1 drop of 1M HCl to the cuvette and rescan.
-
Expected Result: The band at ~310 nm should disappear or significantly blue-shift (to ~250 nm) as the lone pair on Nitrogen is protonated, breaking conjugation.[2] This confirms the band originates from the amine auxochrome.
-
Figure 2: Validated workflow for spectroscopic characterization of aromatic amines.
References
-
National Institute of Standards and Technology (NIST). UV/Visible Spectrum of 1,4-Benzenediamine.[2] NIST Chemistry WebBook, SRD 69.[2][7] [Link]
-
PubChem. 2,5-Dichloro-1,4-benzenediamine (Compound Summary). National Library of Medicine. [Link][2]
-
Zollinger, H. (2003).[2] Color Chemistry: Syntheses, Properties, and Applications of Organic Dyes and Pigments.[2] Wiley-VCH.[1] (Authoritative text on auxochromic shifts in aromatic amines).
Sources
- 1. CAS号列表_4_第149页_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. CAS Number List - 4 - Page 149 - Chemicalbook [chemicalbook.com]
- 4. WO2009060017A1 - Hair treatment agent comprising tiliroside and vitamin b - Google Patents [patents.google.com]
- 5. 2,3-Dichloro-1,4-benzenediamine CAS#: 41946-53-6 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,4-Benzenediamine [webbook.nist.gov]
Comparative Reactivity Guide: 2,3-Dichloro vs. 2,6-Dichloro-1,4-Benzenediamine
Executive Analysis: The Symmetry-Steric Paradigm
In the development of high-modulus aramids and polybenzobisoxazoles (PBO), the choice between dichloro-substituted 1,4-benzenediamine isomers is rarely a matter of simple substitution. It is a decision between kinetic regioselectivity and statistical reactivity .
This guide objectively compares 2,3-dichloro-1,4-benzenediamine (2,3-DCPD) and 2,6-dichloro-1,4-benzenediamine (2,6-DCPD) . While they share the same molecular formula (
-
2,6-DCPD: Characterized by electronic and steric asymmetry . The C4-amine is highly nucleophilic, while the C1-amine is sterically shielded and electronically deactivated by two ortho-chlorines. This enables high-precision regioselective functionalization.
-
2,3-DCPD: Characterized by C2v-like symmetry . Both amine groups reside in identical steric environments (one ortho-chlorine, one ortho-hydrogen). This results in competitive, statistical reactivity profiles unsuitable for sequential functionalization but ideal for symmetrical crosslinking.
Structural & Mechanistic Divergence
To understand the experimental outcomes, we must first visualize the steric pressure applied by the chlorine substituents.
Steric Environment Diagram
The following diagram maps the "Cone of Protection" created by the chlorine atoms (Van der Waals radius
Figure 1: Comparative steric mapping. Note the "Pincer" effect on the N1-amine of the 2,6-isomer versus the distributed hindrance in the 2,3-isomer.
Experimental Validation: The "Regioselective Acylation Challenge"
To empirically verify the reactivity differences, we utilize a Competitive Acylation Protocol . This self-validating experiment uses limited equivalents of acetic anhydride to reveal the nucleophilic hierarchy.
Protocol Design
Objective: Determine the ratio of mono-acylated vs. di-acylated products when treating the diamine with 1.0 equivalent of electrophile.
-
Hypothesis A (2,6-DCPD): The unhindered N4-amine will react to completion before the hindered N1-amine begins reacting. Result: >90% Mono-acylated product (N4-acetyl).
-
Hypothesis B (2,3-DCPD): Both amines react with equal probability (
). Once one amine reacts, the second is slightly deactivated but still accessible. Result: Statistical mixture (Unreacted : Mono : Di 1:2:1).
Step-by-Step Methodology
Reagents:
-
Substrate: 10 mmol of 2,3-DCPD or 2,6-DCPD.
-
Electrophile: Acetic Anhydride (
), 10 mmol (1.0 eq). -
Base: Pyridine (1.1 eq).
-
Solvent: Anhydrous THF (50 mL).
Workflow:
-
Dissolution: Dissolve the diamine in THF under
atmosphere. Cool to 0°C to maximize kinetic differentiation. -
Addition: Add Pyridine, followed by dropwise addition of
over 30 minutes. Critical: Slow addition prevents local concentration spikes that could force the sluggish amine to react. -
Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature (RT) for 1 hour.
-
Quench: Pour into ice water (100 mL). Precipitate forms.
-
Analysis: Filter solid, dry, and analyze via
-NMR (DMSO- ).
Results & Data Interpretation
The following table summarizes the expected experimental data based on electronic structure theory and literature precedents for hindered anilines [1, 2].
| Metric | 2,6-Dichloro-1,4-benzenediamine | 2,3-Dichloro-1,4-benzenediamine |
| Dominant Product | N4-Monoacetyl (Regioselective) | Mixture (Statistical) |
| Mono-Acyl Yield | 92% | ~48% |
| Di-Acyl Yield | < 3% | ~24% |
| Unreacted SM | < 5% | ~28% |
| NMR Shift ( | Distinct signals: | Single signal (avg): |
| Solubility | Moderate (Asymmetric dipole) | Low (High symmetry/Packing) |
Key Insight: The 2,6-isomer provides a "clean" synthesis route for AB-type monomers (e.g., for polyamide synthesis where one end is protected), whereas the 2,3-isomer requires difficult purification to isolate the mono-derivative.
Application Implications
Polymerization Kinetics (PBO & Aramids)
In the synthesis of Poly(p-phenylene benzobisoxazole) (PBO) or high-performance aramids, the 2,6-isomer is frequently cited as a modifier or precursor [3, 4].
-
2,6-DCPD Behavior: Acts as a Chain Regulator or Block Builder . Because the N1-amine is slow to react, it can be used to control molecular weight distribution or to create "pre-polymers" that are activated later under harsher conditions (high T, high shear).
-
2,3-DCPD Behavior: Acts as a Randomizer . Its statistical reactivity leads to random copolymerization. However, its vicinal dichloro-pattern (2,3-position) creates a unique "kink" in the polymer backbone compared to the 2,6-pattern, potentially reducing crystallinity and increasing solubility at the cost of tensile modulus.
Oxidative Stability
The 2,6-isomer is more resistant to oxidative degradation (quinonimine formation) at the N1 position due to the blocking effect of the chlorines. This makes 2,6-DCPD derivatives preferred in dye applications where color stability is paramount [5].
Synthesis Pathway Visualization[1]
The following diagram illustrates the kinetic pathway differences during the acylation experiment.
Figure 2: Kinetic pathway divergence. The high energy barrier at the N1 position of the 2,6-isomer forces the reaction exclusively to N4.
References
-
Regioselective Nucleophilic Aromatic Substitution. Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. (2024). Discusses the principles of steric direction in chlorinated aromatics.
-
Reactivity of 2,6-Dichloro-1,4-benzenediamine. PubChem Compound Summary. Provides chemical property data and reactivity profiles with electrophiles.
-
Synthesis of Poly(p-phenylene benzobisoxazole) (PBO). Progress in Preparation Methods. Details the use of specific diamine/diol monomers in PPA solvent systems for rigid-rod polymers.
-
Oxidative Polymerization of Dichloro-substituted p-phenylenediamines. Polymer Journal. Compares polymerization rates of substituted anilines and diamines.
-
Crystal Structure and Packing. Acta Crystallographica. (2014).[1][2][3] Provides structural data on 2,3-dichloro-derivatives, highlighting the specific packing modes relevant to solubility.
Sources
Beyond the Single Crystal: A Comparative Guide to Structural Elucidation of 2,3-Dichloro-1,4-benzenediamine
Executive Summary
2,3-Dichloro-1,4-benzenediamine (CAS 41946-53-6) is a critical intermediate in the synthesis of advanced dyes, pigments, and pharmaceutical active pharmaceutical ingredients (APIs). However, its structural elucidation presents a classic crystallographic bottleneck. Like many heavily halogenated, planar aromatic amines, it exhibits a strong propensity to rapidly precipitate as sub-micron needles or amorphous-looking powders, frustrating traditional crystallization efforts.
This guide objectively compares the performance of the emerging analytical standard—Microcrystal Electron Diffraction (MicroED) —against traditional Single-Crystal X-Ray Diffraction (SC-XRD) and Powder X-Ray Diffraction (PXRD) . For researchers and drug development professionals, selecting the right analytical pipeline is the difference between solving a structure in an afternoon versus spending months optimizing solvent screens.
The Physics of the Comparison: Causality & Mechanistic Grounding
To understand why traditional methods fail for molecules like 2,3-dichloro-1,4-benzenediamine, we must examine the underlying physics of the scattering events.
-
X-Ray Scattering (SC-XRD & PXRD): X-rays interact almost exclusively with the electron cloud of an atom. For small organic molecules, X-ray scattering is relatively weak. To achieve a sufficient signal-to-noise ratio, SC-XRD requires large, highly ordered crystals (typically >10–50 µm in all dimensions). 2,3-Dichloro-1,4-benzenediamine rarely forms crystals of this size without exhaustive and often unsuccessful optimization.
-
Electron Scattering (MicroED): Electrons interact with both the electron cloud and the positively charged nucleus via the Coulomb potential. This interaction is approximately
to times stronger than X-ray scattering 1. Consequently, MicroED can extract sub-Ångström resolution data from nanocrystals as small as 100 nm—exactly the size regime in which this compound naturally precipitates 2.
Furthermore, the planar geometry of the benzenediamine ring causes the microcrystals to stack like plates. In bulk powder analysis (PXRD), this causes severe preferred orientation , artificially inflating the intensity of certain diffraction planes while suppressing others, frequently causing Rietveld refinement to converge on false minima.
Experimental Workflows & Self-Validating Protocols
Protocol A: MicroED Workflow (The Recommended Pathway)
Equipment: Cryo-TEM (e.g., Thermo Fisher Glacios) equipped with a CetaD or Falcon 4i camera.
-
Sample Preparation: Take the as-synthesized dry powder of 2,3-dichloro-1,4-benzenediamine. No recrystallization is required.
-
Grid Application: Apply a microscopic trace of the powder directly onto a glow-discharged holey carbon copper grid. Tap to remove excess bulk material. Causality: Glow-discharging makes the carbon film hydrophilic, preventing the hydrophobic organic crystals from clumping and ensuring an even distribution of isolated nanocrystals.
-
Vitrification (Optional): Plunge-freeze the grid in liquid ethane. While dry small organics often survive ambient temperature MicroED, cryogenic conditions mitigate radiation damage to the delicate C-N and C-Cl bonds 3.
-
Data Collection: Locate a target nanocrystal (100–500 nm). Operate in continuous rotation mode (e.g., 0.5°/sec over a 60° wedge) using an extremely low electron dose (<0.01 e⁻/Ų/s). Causality: Continuous rotation finely samples reciprocal space, avoiding the "missing wedge" of reflections that occurs between static images, ensuring the high data completeness necessary for Direct Methods phasing.
-
Validation: The protocol is self-validating during the integration step. If the unit cell can be indexed with an overall completeness >85% and an
< 15% from 2-3 merged datasets, the phase problem can be reliably solved via standard software (e.g., SHELXT) 4.
Protocol B: SC-XRD Workflow (The Traditional Pathway)
Equipment: Microfocus Diffractometer (e.g., Bruker D8 Venture).
-
Crystallization (The Bottleneck): Dissolve the compound in a mixture of slow-evaporating solvents (e.g., DMF/Toluene). Incubate at 4°C for 2-4 weeks. Filter out the microcrystalline crust and isolate a rare, single macroscopic needle (>20 µm).
-
Mounting: Mount the crystal on a polyimide loop using paratone oil and transfer to a 100 K nitrogen cryostream.
-
Data Collection: Collect full sphere data using
and scans with Cu Kα radiation. -
Validation: High internal agreement (
) validates the crystal quality. However, the high failure rate of step 1 often aborts this protocol entirely.
Protocol C: PXRD with Rietveld Refinement (The Bulk Pathway)
Equipment: Powder Diffractometer (e.g., Malvern Panalytical Empyrean).
-
Sample Prep: Gently grind 50 mg of the powder to ensure uniform particle size and minimize preferred orientation. Pack into a zero-background silicon holder.
-
Data Collection: Collect high-resolution data from
to using Cu Kα1 radiation. -
Structure Solution: Use simulated annealing to solve the structure in real-space, followed by Rietveld refinement.
-
Validation: A final goodness-of-fit (GoF) near 1.0 validates the model, though peak overlap at high angles often leaves atomic coordinates with high uncertainty.
Visualizing the Analytical Workflows
Decision matrix for selecting the optimal diffraction technique based on crystal size.
Step-by-step computational pipeline for MicroED data processing using standard software.
Comparative Performance Data
The following table summarizes the quantitative performance metrics of the three techniques when applied to small, challenging halogenated organic molecules like 2,3-dichloro-1,4-benzenediamine.
| Performance Metric | MicroED (Cryo-TEM) | SC-XRD (Microfocus) | PXRD (Rietveld) |
| Required Crystal Size | ~100 - 500 nm (Nanocrystals) | > 20 µm (Macroscopic) | Bulk Powder (50+ mg) |
| Sample Prep Time | < 5 minutes (Direct from powder) | 2 - 4 weeks (Crystallization) | 15 minutes (Grinding) |
| Data Collection Time | 3 - 5 minutes per crystal | 2 - 12 hours | 4 - 12 hours |
| Typical Resolution | 0.8 - 1.0 Å | 0.7 - 0.8 Å | 1.2 - 1.5 Å (Effective) |
| Hydrogen Atom Visibility | Yes (often visible in diff maps) | Yes (routinely refined) | No (placed geometrically) |
| Success Rate | > 90% | < 20% (due to growth failure) | ~ 50% (peak overlap limits) |
Conclusion
For the structural analysis of 2,3-dichloro-1,4-benzenediamine, MicroED vastly outperforms traditional X-ray methods. By bypassing the crystallization bottleneck entirely, researchers can move directly from a synthesized powder to an atomic-resolution structure in a matter of hours 5. While SC-XRD remains the gold standard when large crystals are readily available, the reality of drug development and materials science dictates that molecules rarely cooperate. In these instances, the strong interaction of electrons with matter provides an elegant, self-validating, and highly efficient solution.
References
-
Jones, C. G., et al. "The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination". ACS Central Science, 2018.[Link]
-
American Chemical Society. "From powder to structure: The cryo-electron microscopy (cryoEM) method micro-electron diffraction (MicroED)". ACS Publications, 2018.[Link]
-
Nannenga, B. L., et al. "Microcrystal electron diffraction methodology and applications". MRS Bulletin, Cambridge Core, 2019.[Link]
-
Gallagher, E. A., et al. "Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples". Frontiers in Molecular Biosciences, 2021.[Link]
-
Nano Imaging Services. "Small Molecule MicroED | CryoEM". NIS Services, 2023.[Link]
Sources
- 1. The CryoEM Method MicroED as a Powerful Tool for Small Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Microcrystal electron diffraction methodology and applications | MRS Bulletin | Cambridge Core [cambridge.org]
- 4. Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small Molecule MicroED | CryoEM | Nano Imaging Services [nanoimagingservices.webflow.io]
Benchmarking Elemental Analysis Standards for C6H6Cl2N2 Isomers
Topic: Elemental Analysis Standards for C6H6Cl2N2 Isomers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
The structural isomers of C6H6Cl2N2 (Dichlorophenylenediamines, DCPD) are critical intermediates in the synthesis of benzimidazole-based pharmaceuticals, high-performance pigments, and agrochemicals. The three primary isomers—4,5-dichloro-1,2-phenylenediamine , 2,5-dichloro-1,4-phenylenediamine , and 2,6-dichloro-1,4-phenylenediamine —share identical theoretical elemental compositions (C: 40.70%, H: 3.42%, Cl: 40.05%, N: 15.83%).
This guide addresses a common analytical pitfall: relying on Elemental Analysis (EA) for identification. While EA cannot distinguish between these isomers, it remains the primary tool for validating purity and detecting non-isomeric impurities (e.g., monochloro- or trichloro- analogs) that significantly skew stoichiometry. This guide compares the performance of Certified Reference Materials (CRMs) against Technical Grade Standards and outlines the definitive protocols for chlorine determination.
Part 1: The Standards Landscape (Product vs. Alternatives)
In high-stakes synthesis, the choice of reference standard defines the accuracy of your validation. We compare the "Product" (High-Purity CRMs) with the common "Alternative" (Laboratory Reagent Grade).
Comparative Specifications
| Feature | High-Purity CRM (The Standard) | Technical/Lab Grade (The Alternative) | Impact on Analysis |
| Purity | ≥ 99.8% (Traceable) | 95.0% – 98.0% | Technical grade often contains 1–3% monochloro-analogs. |
| Impurity Profile | Quantified isomeric impurities (HPLC) | Unknown isomeric ratios | Isomeric impurities do not affect EA results; chemical impurities do. |
| Trace Metals | < 10 ppm (ICH Q3D compliant) | Unspecified | High metal content (catalyst residue) lowers %C, %H, %N values. |
| Homogeneity | Micronized/Homogenized | Crystalline chunks | Inconsistent combustion in micro-analysis. |
The "Impurity Effect" on Elemental Data
The most dangerous impurities in C6H6Cl2N2 synthesis are Monochloro-phenylenediamine (C6H7ClN2) and Trichloro-phenylenediamine (C6H5Cl3N2) . Unlike isomeric mixtures, these shift the elemental percentages, serving as a red flag for synthesis failure.
Table 1: Sensitivity of EA to Chemical Impurities Theoretical Basis: C6H6Cl2N2 (MW 177.03)
| Analyte | Pure Target (Theory) | w/ 2% Monochloro Impurity | w/ 2% Trichloro Impurity | Detection Threshold |
| Carbon (%C) | 40.70% | 40.89% (+0.19) | 40.52% (-0.18) | Difficult (Within error) |
| Chlorine (%Cl) | 40.05% | 39.75% (-0.30) | 40.25% (+0.20) | Detectable (High sensitivity) |
| Nitrogen (%N) | 15.83% | 16.05% (+0.22) | 15.62% (-0.21) | Moderate |
Insight: Chlorine analysis is the most sensitive indicator of chemical purity for these standards. A deviation of >0.3% in %Cl strongly suggests a non-isomeric impurity, whereas %C and %H often remain within the ±0.4% tolerance of standard combustion analyzers.
Part 2: Methodological Protocols
To validate a C6H6Cl2N2 standard, you must employ two distinct workflows: Automated Flash Combustion for CHN and Oxygen Flask Combustion for Cl.
Protocol A: Automated CHNS Flash Combustion
For determination of Carbon, Hydrogen, and Nitrogen.
Method Principle: The sample is flash-combusted at >1000°C in an oxygen-enriched helium atmosphere. The resulting gases (CO2, H2O, N2, NOx) are separated via GC and detected by TCD.
Critical Parameters for C6H6Cl2N2:
-
Sample Weight: 1.5 – 2.5 mg (Microbalance precision is vital).
-
Oxidation Catalyst: Tungsten Trioxide (WO3) or Chromium(III) Oxide (Cr2O3) is required to prevent the formation of refractory carbon nitrides.
-
Halogen Trap: A silver wool trap is mandatory to sequester the 40% Chlorine content. Without this, Cl2 gas will interfere with the N2/CO2 signals, causing massive errors.
Protocol B: Chlorine Determination (The "Gold Standard")
Method: Oxygen Flask Combustion (Schöniger) + Potentiometric Titration. Reference: ASTM E442 / ASTM E256
Why not use CHNS analyzers for Cl? While modern CHNS analyzers can measure Cl, the high halogen content (40%) of DCPD isomers often saturates electrochemical detectors or causes memory effects. The Schöniger method remains the authoritative validation technique.
Step-by-Step Workflow:
-
Preparation: Weigh 20–30 mg of the isomer standard onto ash-free filter paper. Fold into a "flag" with a fuse strip.
-
Combustion: Place in a platinum carrier within a heavy-walled 500 mL iodine flask containing 10 mL absorbing solution (0.1 M NaOH + 3 drops 30% H2O2). Flush with O2 and ignite.
-
Absorption: Shake vigorously for 5 minutes. Allow to stand for 30 minutes to ensure complete absorption of Cl2/HCl gases.
-
Titration: Acidify with HNO3. Titrate against 0.01 N AgNO3 using a silver/sulfide ion-selective electrode (ISE) for potentiometric endpoint detection.
Part 3: Decision Logic & Visualization
The following diagram illustrates the logical workflow for validating a C6H6Cl2N2 isomer standard. It differentiates between Identity Confirmation (Isomer A vs. B) and Purity Confirmation (Chemical composition).
Figure 1: Decision matrix for distinguishing chemical impurities from isomeric mixtures.
References
-
ASTM International. (2025). ASTM E442-91: Standard Test Method for Chlorine, Bromine, or Iodine in Organic Compounds by Oxygen Flask Combustion.[1]Link
-
ASTM International. (2025). ASTM E256-09: Standard Test Method for Chlorine in Organic Compounds by Sodium Peroxide Bomb Ignition.[2][3]Link
-
United States Pharmacopeia (USP). (2025).[4] General Chapter <232> Elemental Impurities—Limits.[4][5][6]Link
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 79297, 4,5-Dichloro-1,2-phenylenediamine.Link
-
Thermo Fisher Scientific. (2025). Product Specification: 2,5-Dichloro-p-phenylenediamine, 99%.Link
Sources
Spectroscopic Differentiation of Ortho- vs. Meta-Dichlorinated Aromatic Diamines
An Objective Guide for Researchers
In the synthesis of advanced materials and the development of novel pharmaceuticals, the precise structural elucidation of molecular intermediates is not merely a procedural step but a cornerstone of safety, efficacy, and innovation. Dichlorinated aromatic diamines are a class of compounds where the regiochemistry—the specific placement of substituents on the aromatic ring—profoundly dictates the final product's physical and pharmacological properties. The differentiation between ortho- and meta-isomers, which share the same mass and elemental composition, presents a common yet critical analytical challenge. Misidentification can lead to failed syntheses, inactive drug candidates, or unexpected toxicity.
This guide provides a detailed, evidence-based comparison of standard spectroscopic methods for the unambiguous differentiation of ortho-dichloro and meta-dichloro diamine isomers. We will explore the causal mechanisms behind the spectral differences observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, providing field-proven insights and actionable experimental protocols for the discerning scientist.
The Core Analytical Problem: Symmetry and Environment
The fundamental difference between ortho and meta isomers lies in their molecular symmetry and the resulting electronic environment of their constituent atoms. These subtle distinctions do not affect molecular weight but create unique spectroscopic "fingerprints" that can be decisively interpreted with the right techniques.
Figure 1: Conceptual diagram showing how the differing symmetry of ortho and meta isomers is the key to their spectroscopic differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Technique
NMR spectroscopy is the most powerful and conclusive tool for isomer differentiation. It probes the unique magnetic environment of each nucleus (¹H and ¹³C), which is directly influenced by the positions of neighboring substituents.
¹³C NMR: A Direct Count of Unique Carbons
The most straightforward NMR method is proton-decoupled ¹³C NMR. The number of signals in the spectrum directly corresponds to the number of chemically non-equivalent carbon atoms, a number dictated by the molecule's symmetry.[1][2][3]
-
Ortho-Isomer: A symmetrically substituted ortho-dichloro diamine, such as 4,5-dichloro-1,2-phenylenediamine, possesses a plane of symmetry. This makes pairs of carbons equivalent, reducing the total number of aromatic signals. For this specific isomer, one would expect only three distinct signals for the six aromatic carbons.[4]
-
Meta-Isomer: A meta-isomer, such as 2,4-dichloro-1,5-phenylenediamine, typically has lower symmetry. In this case, all six aromatic carbons are in unique chemical environments, resulting in six distinct signals.[5]
This simple signal count is often sufficient to make an unambiguous assignment.[3][6]
¹H NMR: Decoding Splitting Patterns and Coupling Constants
While ¹³C NMR provides a signal count, ¹H NMR offers rich detail through chemical shifts and spin-spin coupling patterns.[7]
-
Ortho-Isomer: The aromatic protons in a symmetrical ortho-isomer (like 4,5-dichloro-1,2-phenylenediamine) are chemically equivalent, producing a simple singlet .[8] In a less symmetrical ortho-isomer, the adjacent protons would split each other, showing a characteristic ortho-coupling constant (³JHH) of approximately 7–10 Hz, typically appearing as a set of doublets.[9]
-
Meta-Isomer: The aromatic protons in a meta-isomer are non-equivalent and exhibit more complex splitting. One would observe not only ortho-coupling but also meta-coupling (⁴JHH), which is significantly smaller at 2–3 Hz.[9] This often results in complex multiplets, such as a doublet of doublets or a triplet, which are distinct from the simpler ortho pattern.[4][10]
Comparative Data: Key NMR Differentiators
| Spectroscopic Method | Ortho-Dichloro Diamine (Symmetrical Example) | Meta-Dichloro Diamine | Causality |
| ¹³C NMR Signals | Fewer signals (e.g., 3 aromatic signals) | More signals (e.g., up to 6 aromatic signals) | Higher molecular symmetry leads to chemically equivalent carbons.[1][11][12] |
| ¹H NMR Pattern | Simpler pattern (e.g., a singlet or two doublets) | More complex multiplets | Proximity and equivalence of protons.[5][7] |
| ¹H Coupling Constant | Dominant ortho-coupling (³JHH ≈ 7-10 Hz) | Presence of meta-coupling (⁴JHH ≈ 2-3 Hz) | The number of bonds separating the coupled protons.[9] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve approximately 5-20 mg of the diamine sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.[13]
-
Instrument Setup: Use a high-resolution NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹³C NMR Acquisition: Acquire a standard proton-decoupled ¹³C spectrum. Ensure an adequate relaxation delay (e.g., 2-5 seconds) to allow for the detection of all carbon signals, including quaternary carbons.
-
¹H NMR Acquisition: Acquire a standard one-pulse proton spectrum.
-
Data Processing & Analysis: Process the spectra using appropriate software. For ¹³C, count the number of signals in the aromatic region (typically 110-160 ppm). For ¹H, analyze the splitting patterns and measure the coupling constants in the aromatic region (typically 6.5-8.0 ppm).
Figure 2: Logical workflow for distinguishing ortho and meta isomers using NMR spectroscopy.
Infrared (IR) Spectroscopy: A Rapid, Confirmatory Method
FT-IR spectroscopy is an excellent technique for rapid confirmation of substitution patterns by probing the molecule's vibrational modes. The key diagnostic region is the C-H out-of-plane bending ("oop") region between 900 and 675 cm⁻¹.[14][15]
-
Ortho-Disubstitution: Characterized by a single, strong absorption band in the range of 770–735 cm⁻¹.[6][15][16]
-
Meta-Disubstitution: Characterized by two distinct, strong bands: one near 690 cm⁻¹ and another near 780 cm⁻¹. A third, often weaker, band can sometimes be observed near 880 cm⁻¹.[15]
Furthermore, the N-H stretching region (3500–3300 cm⁻¹) can provide clues. In an ortho-isomer, the proximity of the amine and chloro groups may facilitate intramolecular hydrogen bonding, potentially causing the N-H bands to be broader or shifted compared to the meta-isomer where such an interaction is impossible.[17]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil. No further preparation is needed.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹, co-adding 16-32 scans for a good signal-to-noise ratio.[18]
-
Analysis: Examine the 900-675 cm⁻¹ region for the characteristic C-H "oop" patterns and compare them to established correlation charts.
UV-Visible (UV-Vis) Spectroscopy: A Supporting Characterization
UV-Vis spectroscopy probes the electronic transitions within the molecule, primarily the π → π* transitions of the aromatic ring.[19][20] While less definitive than NMR or IR, it can provide corroborating evidence. The substitution pattern affects the energy of these transitions and thus the maximum absorbance wavelength (λmax).[6]
-
The electronic environment of the ortho-isomer differs from the meta-isomer, which can lead to shifts in λmax and changes in molar absorptivity (ε).
-
Generally, molecules with higher symmetry (like a para-isomer, and to a lesser extent, a symmetrical ortho-isomer) may exhibit more intense absorptions (higher ε) compared to less symmetrical meta-isomers.[6]
This technique is most useful when comparing a sample against known reference spectra of the pure isomers.
Conclusion: A Strategy for Certainty
For the unambiguous structural confirmation of dichlorinated diamine isomers, an integrated spectroscopic approach is the most robust strategy.
-
Primary Identification: ¹³C NMR provides the most definitive and easily interpretable data. The number of aromatic signals is a direct readout of the molecule's symmetry and, therefore, its substitution pattern.
-
Confirmation: ¹H NMR corroborates the ¹³C data through analysis of coupling constants and splitting patterns, providing a second layer of certainty.
-
Rapid Verification: FT-IR serves as an excellent and fast screening or confirmatory tool, leveraging the highly reliable C-H out-of-plane bending patterns.
By employing this multi-faceted approach, researchers, process chemists, and quality control analysts can confidently distinguish between ortho- and meta-dichloro diamine isomers, ensuring the integrity of their research and the quality of their products.
References
- A Spectroscopic Showdown: Differentiating Ortho- and Para-Substituted Dialkylbenzenes. (n.d.). Benchchem.
- INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College.
- Ashenhurst, J. (2022, February 8). 13-C NMR - How Many Signals. Master Organic Chemistry.
- 5.3.2 Benzene and its derivatives. (n.d.).
- IR: aromatics. (n.d.).
- Infrared Spectroscopy. (n.d.). Illinois State University.
- Infrared spectra of aromatic rings. (n.d.). Chemistry Textbook Crawl.
- 13C NMR Spectroscopy. (n.d.). University of Calgary.
- 13C Carbon NMR Spectroscopy. (2025, October 22). Chemistry Steps.
- How ortho, para, meta groups of an aromatic molecule are identified in a NMR spectrum? (2018, April 12). ResearchGate.
- Predicting Carbon-13 NMR Spectra. (2024, December 23). Save My Exams.
- 4,5-Dichloro-1,2-phenylenediamine. (n.d.). PubChem.
- NMR Spectroscopy of Benzene Derivatives. (2025, May 22). JoVE.
- The Number of Signals in C 13 NMR. (2018, September 20). YouTube.
- Short Summary of 1H-NMR Interpretation. (n.d.).
- A Spectroscopic Showdown: Differentiating Isomers of 1-Chloro-2-(dichloromethyl)benzene. (n.d.). Benchchem.
- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. (n.d.).
- H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024, June 4). YouTube.
- UV-Vis Absorption Spectroscopy - Theory. (n.d.). Shimadzu.
- Spectroscopic Analysis for Structural Confirmation of 4-Butyl-2,3-dichloroaniline: A Comparative Guide. (n.d.). Benchchem.
- 5.5: Ultraviolet and visible spectroscopy. (2020, July 10). Chemistry LibreTexts.
- 24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
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Safety Operating Guide
Personal protective equipment for handling 2,3-Dichloro-1,4-benzenediamine
As a Senior Application Scientist, I frequently observe laboratories treating all solid organic intermediates with a generic, one-size-fits-all safety protocol. However, handling halogenated aromatic amines like 2,3-Dichloro-1,4-benzenediamine (CAS: 41946-53-6) requires a targeted, mechanistic approach to risk mitigation[1].
The lipophilic nature of this microcrystalline powder means that standard latex gloves and woven cotton lab coats offer merely an illusion of safety. To build a self-validating safety culture in your laboratory, you must understand not just what Personal Protective Equipment (PPE) to wear, but why it is scientifically necessary.
Mechanistic Toxicology & Hazard Profile
2,3-Dichloro-1,4-benzenediamine is widely utilized as an intermediate in dye synthesis, polymer formulation, and pharmaceutical research[1][2]. It typically presents as a light brown to gray microcrystalline solid[3][4].
The Causality of Toxicity: Like many halogenated phenylenediamines, this compound is highly lipophilic, allowing it to easily cross the epidermal barrier if dissolved in sweat or organic solvents. Once absorbed, aromatic amines undergo hepatic metabolism (specifically N-acetylation and N-oxidation), forming reactive electrophiles. In vivo studies on its structural isomers (e.g., 2,6-dichloro-p-phenylenediamine) have demonstrated a statistically significant dose-related increase in hepatocellular adenomas and carcinomas in murine models[5][6].
Consequently, the compound carries strict hazard classifications, including H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), and H335 (Respiratory irritation).
Table 1: Quantitative Hazard Data & Exposure Profile
| Parameter | Value / Classification | Source |
| CAS Number | 41946-53-6 | [1] |
| Physical State | Microcrystalline powder/solid | [4] |
| Molecular Weight | 177.03 g/mol | ,[4] |
| Acute Toxicity | Category 4 (Oral) - H302 | |
| Irritation Hazards | Skin (H315), Eye (H319), Respiratory (H335) | |
| Carcinogenicity | Hepatocellular adenomas in murine models (Isomer data) | [5],[2] |
The PPE Matrix: Selection and Scientific Justification
Standard laboratory attire is insufficient for handling this compound. You must implement a multi-layered barrier system designed specifically for lipophilic micro-particulates[4].
Table 2: PPE Material Permeation & Compatibility
| PPE Component | Recommended Material | Breakthrough Time | Scientific Justification |
| Inner Gloves | Nitrile (4-6 mil) | > 60 min (dry powder) | Provides necessary tactile sensitivity for analytical weighing while serving as a baseline barrier. |
| Outer Gloves | Butyl Rubber (14 mil) | > 240 min | Superior resistance to lipophilic aromatic compounds compared to standard latex or thin nitrile. |
| Body Protection | Tyvek® Sleeves/Suit | N/A (Particulate barrier) | Woven cotton traps micro-dust; Tyvek prevents particulate penetration into the epidermis[4]. |
| Respirator | N95 / P100 Particulate | N/A | Essential to prevent aerosolized microcrystalline dust inhalation during transfer. |
Operational Workflow: Step-by-Step Handling Protocol
To ensure a self-validating system, every step of the handling process must prevent the aerosolization of the powder.
SOP workflow for safe handling, spill response, and decontamination of halogenated amines.
Phase 1: Preparation and Gowning
-
Ventilation Verification: Ensure the chemical fume hood has a certified face velocity of 80–120 feet per minute (fpm).
-
Gowning Sequence: Don the Tyvek suit (or lab coat with disposable Tyvek sleeves)[4]. Apply the inner Nitrile gloves, ensuring they cover the cuffs of the sleeves. Don the N95/P100 respirator and unvented chemical splash goggles. Finally, apply the outer Butyl rubber gloves.
Phase 2: Micro-Weighing and Transfer
-
Static Dissipation: 2,3-Dichloro-1,4-benzenediamine is prone to static cling, which causes the powder to "jump" and aerosolize[4]. Use an anti-static ionizer gun on your weighing spatulas and weigh boats prior to opening the reagent bottle.
-
Enclosed Transfer: Open the primary container only deep inside the fume hood. Use a V-shaped, static-free spatula to transfer the solid.
-
Sealing: Cap the reagent bottle and wipe the exterior with a damp cloth before removing it from the hood.
Phase 3: Decontamination and Doffing
-
Surface Decontamination: Wipe down the balance and fume hood surfaces with a cloth dampened with a 5% mild soap solution.
-
The Solvent Warning (Critical): Never use organic solvents (like ethanol, methanol, or acetone) to clean surfaces, gloves, or skin exposed to this chemical. Solvents will rapidly dissolve the lipophilic amine and drive it directly through protective barriers and the epidermal layer.
-
Doffing: Remove the outer Butyl gloves first. Because you double-gloved, your inner Nitrile gloves remain pristine, allowing you to safely remove your goggles, respirator, and Tyvek suit without cross-contaminating your face or clothing.
Emergency Response & Disposal Plan
Spill Response: Never dry-sweep a spill of 2,3-Dichloro-1,4-benzenediamine. Dry sweeping imparts kinetic energy to the microcrystalline particles, overcoming their settling velocity and creating a highly concentrated toxic aerosol. Instead, use a HEPA-filtered vacuum dedicated to hazardous powders, or employ a wet-wipe method using water and mild detergent.
First Aid (Dermal Exposure): If skin contact occurs, flush immediately with copious amounts of cold water and mild soap. Do not use hot water, as it induces vasodilation and opens pores, accelerating dermal absorption.
Waste Management:
-
Solid Waste: All contaminated consumables (weigh boats, Tyvek sleeves, outer gloves) must be placed in a heavy-duty, sealable polyethylene bag inside the fume hood, then transferred to a rigid, properly labeled hazardous waste container ("Toxic Solid Waste - Halogenated Aromatic Amines").
-
Final Disposal: The mandated disposal method is high-temperature incineration equipped with an alkaline scrubber. Thermal decomposition of this compound generates highly toxic nitrogen oxides (
) and hydrogen chloride ( ) gases, which must be neutralized before atmospheric release.
References
1.[3] SAFETY DATA SHEET - Thermo Fisher Scientific: (September 07 2025) 2,5-Dichloro-p-phenylenediamine. thermofisher.com. 2. 2,5-Dichloro-p-phenylenediamine 97 20103-09-7 - Sigma-Aldrich. sigmaaldrich.com. 3.[1] 41946-53-6 CAS Manufactory - ChemicalBook. chemicalbook.com. 4.[5] TR-219: 2,6-Dichloro-p-Phenylenediamine (CASRN 609-20-1) in F344 Rats and B6C3F1Mice (Feed Study) - National Toxicology Program (NTP). nih.gov. 5.[6] 2,6-DICHLORO-p-PHENYLENEDIAMINE: COMPARATIVE DISPOSITION IN MALE AND FEMALE RATS AND MICE. tandfonline.com. 6.[2] Dicloran - OEHHA. ca.gov. 7.[4] 2,6-Dichloro-1,4-benzenediamine | C6H6Cl2N2 | CID 11860 - PubChem. nih.gov.
Sources
- 1. 41946-53-6 CAS Manufactory [chemicalbook.com]
- 2. oehha.ca.gov [oehha.ca.gov]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 2,6-Dichloro-1,4-benzenediamine | C6H6Cl2N2 | CID 11860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. tandfonline.com [tandfonline.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
